trans-4-(1-Piperidinyl)-3-pyrrolidinol
Description
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Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
(3R,4R)-4-piperidin-1-ylpyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-7-10-6-8(9)11-4-2-1-3-5-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m1../s1 |
InChI Key |
PUIOHVLJIQDJCL-UONRGADFSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CNC[C@H]2O.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)C2CNCC2O.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The trans-4-(1-Piperidinyl)-3-pyrrolidinol Scaffold: Molecular Architecture, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary In modern drug discovery, the spatial arrangement of pharmacophores dictates the efficacy, selectivity, and pharmacokinetic profile of a candidate molecule. The trans-4-(1-piperidinyl)-3-pyrrolidinol scaffold is a highly specialized, rigidified diamine building block. By incorporating a secondary amine (pyrrolidine), a tertiary amine (piperidine), and a secondary hydroxyl group in a strict trans configuration, this structural motif serves as a privileged scaffold for targeting G-protein coupled receptors (GPCRs) and other complex biological targets.
As a Senior Application Scientist, I have designed this technical guide to provide researchers with a deep mechanistic understanding of this compound's physicochemical properties, a self-validating synthetic workflow, and its strategic application in medicinal chemistry.
Molecular Architecture & Physicochemical Profiling
The utility of trans-4-(1-piperidinyl)-3-pyrrolidinol lies in its distinct electronic and spatial properties. The molecule features two basic nitrogen centers with distinct pKa values, allowing for selective functionalization and differential protonation states at physiological pH. The trans relationship between the C3-hydroxyl and the C4-piperidine group forces the molecule into a specific conformational space, minimizing entropic penalties upon binding to a target receptor.
Quantitative Physicochemical Data
To facilitate rational drug design, the core physicochemical parameters of the scaffold (typically isolated and stored as the dihydrochloride salt to prevent oxidative degradation and improve handling) are summarized below[1]:
| Property | Free Base | Dihydrochloride Salt | Mechanistic Significance |
| CAS Number | N/A (Base) | 1018443-35-0 (3S,4S enantiomer) | Unique identifier for procurement and registry. |
| Molecular Formula | C₉H₁₈N₂O | C₉H₂₀Cl₂N₂O | Determines mass balance in synthetic steps. |
| Molecular Weight | 170.25 g/mol | 243.17 g/mol | Critical for stoichiometric calculations. |
| pKa (Calculated) | ~9.2 (Pyrrolidine), ~10.4 (Piperidine) | N/A | Piperidine remains protonated at pH 7.4; Pyrrolidine serves as a coupling vector. |
| H-Bond Donors | 2 (-OH, -NH) | 4 (-OH, -NH₂⁺, -NH⁺) | Facilitates interaction with receptor polar networks. |
| H-Bond Acceptors | 3 (O, N, N) | 3 (O, N, N) | Enhances aqueous solubility of the final drug construct. |
Mechanistic Synthesis & Stereochemical Control
The synthesis of trans-3,4-disubstituted pyrrolidines demands rigorous stereochemical control. The industry-standard approach leverages the epoxidation of an N-protected 3-pyrroline, followed by a regioselective and stereospecific nucleophilic ring-opening reaction.
The Causality of Stereocontrol:
The use of an epoxide intermediate (1-Boc-3,4-epoxypyrrolidine) is a deliberate, causality-driven design choice. Epoxides undergo nucleophilic attack via an
Synthetic workflow demonstrating the stereospecific generation of the trans-pyrrolidinol core.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each step includes specific in-process analytical checkpoints, allowing the chemist to verify success before proceeding.
Step 1: Epoxidation of N-Boc-3-pyrroline
Objective: Generate the meso-epoxide intermediate.
-
Reaction: Dissolve N-Boc-3-pyrroline (1.0 eq, 50 mmol) in anhydrous CH₂Cl₂ (150 mL) and cool to 0 °C under an inert atmosphere.
-
Addition: Portion-wise, add m-chloroperoxybenzoic acid (m-CPBA, 70-75% purity, 1.3 eq) while maintaining the internal temperature below 5 °C.
-
Propagation: Remove the ice bath and stir at ambient temperature for 12 hours.
-
Workup: Quench the reaction with saturated aqueous Na₂SO₃ (to destroy excess peroxide) and wash sequentially with saturated NaHCO₃ (to remove m-chlorobenzoic acid) and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Validation Checkpoint: TLC (Hexane/EtOAc 7:3) must show complete consumption of the starting material (
~0.7) and the appearance of a new, lower-running spot ( ~0.4). LC-MS analysis should confirm the target mass: m/z.
Step 2: Nucleophilic Ring Opening
Objective: Install the piperidine moiety with strict trans stereochemistry.
-
Reaction: Dissolve 1-Boc-3,4-epoxypyrrolidine (1.0 eq, 40 mmol) in absolute ethanol (100 mL).
-
Addition: Add piperidine (2.0 eq, 80 mmol).
-
Propagation: Heat the mixture to reflux (80 °C) for 16 hours. The excess piperidine and elevated temperature are required to overcome the steric hindrance of the bicyclic-like transition state during the
attack. -
Workup: Concentrate the mixture under reduced pressure to remove ethanol and unreacted piperidine. Purify the crude residue via flash column chromatography (CH₂Cl₂/MeOH 95:5).
-
Validation Checkpoint: LC-MS analysis of the isolated product must reveal a base peak at
, confirming the exact mass addition of piperidine (MW 85.15) to the epoxide (MW 185.22).
Step 3: Deprotection to the Dihydrochloride Salt
Objective: Unmask the secondary pyrrolidine amine for future functionalization.
-
Reaction: Dissolve the trans-1-Boc-4-(1-piperidinyl)-3-pyrrolidinol (1.0 eq, 30 mmol) in anhydrous 1,4-dioxane (50 mL).
-
Addition: Add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C.
-
Propagation: Stir at room temperature for 4 hours. The product will begin to precipitate as a white solid as the Boc group is cleaved (releasing isobutylene and CO₂ gas).
-
Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.
-
Validation Checkpoint: The cessation of gas evolution indicates reaction completion. LC-MS of a neutralized sample aliquot must show
.
Applications in Drug Discovery: The Pharmacophore Model
In medicinal chemistry, the trans-4-(1-piperidinyl)-3-pyrrolidinol motif is frequently deployed as a basic pharmacophore to target aminergic GPCRs (e.g., Histamine H3, Dopamine D3, and Serotonin receptors).
The Causality of Binding:
The tertiary piperidine nitrogen is highly basic (
Simultaneously, the C3-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule to the receptor's polar network (often involving Tyrosine or Serine residues). The secondary pyrrolidine nitrogen is intentionally left available during synthesis; its lower relative basicity allows it to be utilized as an attachment vector (via amide coupling or reductive amination) to append the lipophilic core of the drug molecule without disrupting the primary pharmacophore interactions.
Pharmacophore binding model illustrating key interactions between the scaffold and a GPCR target.
References
- Google Patents. "US20020128476A1 - Inhibitors of cysteine protease". (Details the epoxidation of N-Boc-3-pyrroline and subsequent nucleophilic oxirane ring opening).
Sources
A Technical Guide to the Stereoselective Synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and its presence in a multitude of FDA-approved drugs and natural products.[1][2] This five-membered nitrogen heterocycle allows for precise three-dimensional orientation of substituents, making it a "privileged scaffold" for designing molecules with high affinity and selectivity for biological targets.[3] Among the vast array of pyrrolidine derivatives, trans-4-(1-Piperidinyl)-3-pyrrolidinol stands out as a key intermediate and structural motif in the development of novel therapeutics, particularly in the realm of central nervous system disorders and as enzyme inhibitors.[4][5]
This in-depth technical guide provides a comprehensive overview of a viable and stereocontrolled synthetic pathway to trans-4-(1-Piperidinyl)-3-pyrrolidinol. The presented route is a synthesis of established chemical principles and cutting-edge methodologies, designed to provide researchers with the foundational knowledge to approach this and related targets with confidence.
The Strategic Approach: A Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, trans-4-(1-Piperidinyl)-3-pyrrolidinol, suggests a convergent approach. The key challenge lies in the stereoselective installation of the hydroxyl and piperidinyl groups in a trans configuration on the pyrrolidine ring. A plausible strategy involves the formation of a suitable epoxide intermediate, which can then be opened by piperidine in a regio- and stereoselective manner.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Trans-4-(1-Piperidinyl)-3-pyrrolidinol: A Technical Whitepaper on Chemical Identity, Structural Utility, and Synthetic Workflows
Introduction & Structural Significance
In modern drug discovery, the design of highly selective ligands often relies on conformationally restricted, sp³-rich building blocks. Trans-4-(1-piperidinyl)-3-pyrrolidinol represents a highly versatile, bicyclic-like scaffold that is increasingly utilized in the development of kinase inhibitors, GPCR ligands, and CNS-active therapeutics.
Structurally, the molecule features a central pyrrolidine ring substituted with a hydroxyl group at the C3 position and a piperidine ring at the C4 position. The trans stereochemical relationship is critical: it minimizes steric hindrance between the bulky piperidinyl moiety and the hydroxyl group, locking the molecule into a thermodynamically stable conformation that effectively projects hydrogen-bond donors and acceptors into target binding pockets. Furthermore, the molecule presents a distinct nucleophilic hierarchy—a reactive secondary amine on the pyrrolidine ring and a sterically hindered, tertiary amine on the piperidine ring—enabling regioselective functionalization without the need for complex protecting-group strategies.
Chemical Identity and CAS Resolution
A common bottleneck for researchers sourcing this building block is resolving its exact Chemical Abstracts Service (CAS) registry number. Because the free base form of trans-4-(1-piperidinyl)-3-pyrrolidinol is prone to oxidation and is difficult to handle as a viscous oil, chemical suppliers almost exclusively synthesize and distribute the compound as a dihydrochloride salt [1].
The industry-standard identifier for the stereospecific (3S,4S) dihydrochloride salt is CAS: 1018443-35-0 [1][2].
Quantitative Chemical Properties
The following table summarizes the critical physicochemical data necessary for stoichiometric calculations and analytical validation [1][3].
| Property | Free Base | Dihydrochloride Salt (Industry Standard) |
| Chemical Name | trans-4-(1-Piperidinyl)-3-pyrrolidinol | (3S,4S)-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride |
| CAS Number | Unregistered / Variable | 1018443-35-0 |
| Molecular Formula | C9H18N2O | C9H20Cl2N2O |
| Molecular Weight | 170.25 g/mol | 243.17 g/mol |
| Physical State | Viscous oil / Low-melting solid | Crystalline solid |
| InChI Key | Variable based on stereochemistry | PUIOHVLJIQDJCL-CDEWPDHBSA-N |
| Purity Standard | N/A | ≥ 95.0% |
Synthetic Utility & Pathway Integration
The primary synthetic utility of trans-4-(1-piperidinyl)-3-pyrrolidinol lies in the nucleophilic character of its pyrrolidine nitrogen. As a secondary amine, it readily undergoes N-acylation (amide coupling), N-alkylation, and Nucleophilic Aromatic Substitution (SNAr) reactions. The tertiary piperidine nitrogen remains unreactive under standard coupling conditions, providing an elegant, intrinsic regioselectivity.
Fig 1: Synthetic pathways utilizing trans-4-(1-Piperidinyl)-3-pyrrolidinol in drug discovery.
Experimental Methodology: Regioselective Amide Coupling
To integrate this building block into a larger drug scaffold, amide coupling is the most frequent operation. Because the compound is supplied as a dihydrochloride salt, the reaction environment must be carefully pH-adjusted to ensure the pyrrolidine nitrogen is fully deprotonated and nucleophilic.
Step-by-Step Protocol
Objective: Couple a generic carboxylic acid (R-COOH) with trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride.
-
Reagent Preparation: Dissolve 1.0 equivalent (eq) of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.
-
Causality: Anhydrous DMF is chosen because moisture will competitively hydrolyze the activated ester intermediate, reducing overall yield.
-
-
Activation: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 1.5 eq of DIPEA (N,N-Diisopropylethylamine). Stir at room temperature for 15 minutes.
-
Causality: HATU rapidly forms a highly reactive O-At (7-azabenzotriazole) ester. The initial 1.5 eq of DIPEA ensures the carboxylic acid is deprotonated to attack the HATU reagent.
-
-
Substrate Addition (Critical Step): Add 1.1 eq of trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride, followed immediately by an additional 3.0 eq of DIPEA .
-
Causality: The dihydrochloride salt contains two equivalents of HCl. The extra 3.0 eq of DIPEA is strictly required to neutralize the salt and maintain a basic reaction pH (>8), freeing the secondary amine for nucleophilic attack. Failure to add sufficient base will stall the reaction completely.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor progression via LC-MS.
-
Quenching and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC.
Fig 2: Step-by-step experimental workflow for amide coupling using the dihydrochloride salt.
Analytical Validation & Self-Validating Systems
To ensure scientific integrity, the experimental protocol must act as a self-validating system. You can confirm the success of the amide coupling through precise mass spectrometry (LC-MS) calculations.
-
Mass Shift Calculation: The expected mass of the product (
) should be exactly equal to the mass of the starting carboxylic acid + 170.25 Da (the mass of the pyrrolidinol free base) - 18.02 Da (loss of water during condensation) + 1.01 Da (protonation for positive ion mode). -
Troubleshooting Logic: If LC-MS reveals a strong peak corresponding to the unreacted activated ester (or the unreacted carboxylic acid) but no product mass, the system has failed at Step 3. The immediate diagnostic action is to spot the reaction mixture on wet pH paper. If the pH is < 7, the dihydrochloride salt was not fully neutralized. Adding an additional 1.0–2.0 eq of DIPEA will instantly restart the stalled coupling process.
References
- Cymit Química. "(3S,4S)-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride Product Information." CymitQuimica.com.
- Sigma-Aldrich. "trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride AldrichCPR." SigmaAldrich.com.
- ChemicalBook. "1018443-35-0 CAS Manufactory - trans-4-(1-piperidinyl)-3-pyrrolidinol(SALTDATA: 2HCl)." ChemicalBook.com.
Comprehensive Technical Guide: In Vitro Metabolic Stability of trans-4-(1-Piperidinyl)-3-pyrrolidinol
Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide
Executive Summary
trans-4-(1-Piperidinyl)-3-pyrrolidinol is a highly versatile, bi-functional heterocyclic building block frequently utilized in central nervous system (CNS) drug discovery. Because it contains both a basic piperidine ring and a secondary pyrrolidinol moiety, it presents a complex metabolic profile. Accurately predicting its in vivo hepatic clearance requires robust in vitro models that capture both Phase I (oxidative) and Phase II (conjugative) metabolic pathways.
As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. This whitepaper details the structural vulnerabilities of this scaffold, explains the causality behind critical assay parameters, and provides a self-validating experimental protocol using Human Liver Microsomes (HLMs).
Structural Vulnerabilities & Metabolic Pathways
Understanding the molecular architecture of trans-4-(1-Piperidinyl)-3-pyrrolidinol is the first step in designing an effective metabolic stability assay. The compound features two distinct alicyclic amine rings, each with specific enzymatic liabilities:
-
The Piperidine Ring (Phase I Liability): 4-Aminopiperidines are extensively metabolized by cytochrome P450 enzymes, with CYP3A4 serving as the major isoform catalyzing their N-dealkylation[1]. The catalytic mechanism is highly dependent on molecular interactions within the CYP3A4 active site, where residues like Serine 119 act as key hydrogen-bonding partners[1]. Furthermore, advanced quantum mechanical studies reveal that P450 active species can initiate N-H bond activation and coupled electron-proton transfer, leading to uncommon C-C bond cleavages and ring contractions of the piperidine moiety[2].
-
The Pyrrolidinol Ring (Phase I & II Liability): The secondary hydroxyl (-OH) group is a prime target for Phase II metabolism, specifically O-glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). Additionally, the pyrrolidine nitrogen is susceptible to N-oxidation by Flavin-containing monooxygenases (FMOs) or CYP450s.
Fig 1. Predicted Phase I and Phase II metabolic pathways for trans-4-(1-Piperidinyl)-3-pyrrolidinol.
Causality in Experimental Design (E-E-A-T Principles)
To capture the full metabolic clearance of this compound, we utilize Human Liver Microsomes (HLMs). HLMs are the most popular subcellular fraction used during drug discovery because they are amenable to high-throughput screening and contain high concentrations of specific enzymes[3]. However, an assay is only as reliable as its design logic.
Why Protein Concentration Matters
For quantifying metabolites and determining stability, the compound must be incubated with a low microsomal protein concentration, strictly
-
The Causality: Highly lipophilic basic amines tend to bind non-specifically to microsomal proteins and lipids. High protein concentrations reduce the unbound fraction of the drug (
), artificially restricting enzyme access and leading to a gross under-prediction of intrinsic clearance ( ).
The Necessity of Alamethicin for Phase II Assessment
Understanding the kinetics of glucuronidation is crucial for predicting pharmacokinetic parameters[3]. However, UGT enzymes are localized on the luminal side of the endoplasmic reticulum membrane within the microsome.
-
The Causality: The required cofactor for UGTs, Uridine 5'-diphospho-glucuronic acid (UDPGA), is highly polar and cannot passively cross the microsomal membrane. We pre-incubate the microsomes with the pore-forming peptide Alamethicin (typically 50 µg/mL) on ice[3]. This creates transmembrane pores, allowing UDPGA to access the UGT active sites.
Addressing Slowly Metabolized Compounds
If the compound exhibits a remaining percentage close to 100% after standard 60-minute HLM incubations, it may be classified as a slowly metabolized compound[4].
-
The Causality: Drug-metabolizing enzyme activity degrades over time in vitro. If extended incubation is required, alternative models like plated hepatocytes or the suspension hepatocyte relay method must be employed to maintain enzyme viability over several hours[4].
Self-Validating Protocol: Combined Phase I/II HLM Assay
Every robust DMPK protocol must be a self-validating system. The following step-by-step methodology incorporates mandatory controls to ensure data integrity.
Assay Self-Validation Controls
-
Zero-Cofactor Control: Excludes NADPH and UDPGA from the incubation solution[3]. Purpose: Proves that compound depletion is strictly enzyme-mediated, ruling out chemical instability or non-specific binding to the assay plate.
-
Positive Controls: Parallel incubations with Verapamil (rapid CYP3A4 clearance) and 7-Hydroxycoumarin (rapid UGT clearance)[5]. Purpose: Validates the metabolic competence of the specific HLM batch.
Step-by-Step Methodology
-
Microsome Activation (Pore Formation):
-
Dilute pooled HLMs to 1.0 mg/mL in 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 4 mM
. -
Add Alamethicin to a final concentration of 50 µg/mL.
-
Incubate on ice for 30 minutes to allow complete pore formation[3].
-
-
Master Mix Preparation:
-
Dilute trans-4-(1-Piperidinyl)-3-pyrrolidinol in the activated HLM mixture to achieve a 2X concentration (e.g., 2 µM compound, 1.0 mg/mL protein).
-
Note: Keep organic solvent concentration (e.g., DMSO) below 0.1% to prevent CYP450 inhibition.
-
-
Pre-Incubation:
-
Aliquot 50 µL of the Master Mix into a 96-well plate. Pre-warm at 37°C for 5 minutes[3].
-
-
Reaction Initiation:
-
Prepare a 2X Cofactor Solution containing 2 mM NADPH and 10 mM UDPGA in 0.1 M Potassium Phosphate Buffer.
-
Initiate the metabolic reaction by adding 50 µL of the pre-warmed Cofactor Solution to the Master Mix[3]. (Final assay concentrations: 1 µM compound, 0.5 mg/mL HLM, 1 mM NADPH, 5 mM UDPGA).
-
-
Time-Course Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot and immediately quench the reaction by adding it to 80 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Processing:
-
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis[5].
-
Fig 2. Self-validating high-throughput workflow for microsomal stability assessment.
Data Presentation & Pharmacokinetic Scaling
The depletion of the test compound over time is quantified using LC-MS/MS[5]. The natural log of the percent compound remaining is plotted against time to determine the elimination rate constant (
Quantitative Data Summaries
Table 1: Standard LC-MS/MS Parameters for trans-4-(1-Piperidinyl)-3-pyrrolidinol
| Parameter | Recommended Setting | Causality / Rationale |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | The basic aliphatic nitrogens (piperidine/pyrrolidine) readily accept protons at acidic pH, yielding strong |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Formic acid ensures complete protonation of the compound, enhancing ionization efficiency and peak shape. |
| Column | C18 or HILIC | The compound is highly polar due to the -OH group and basic amines; HILIC may provide better retention if C18 shows poor peak capacity. |
Table 2: Interpretation of In Vitro Intrinsic Clearance (
Intrinsic clearance is calculated using the formula:
| Clearance Classification | Predicted In Vivo Extraction Ratio ( | Typical Half-life ( | |
| Low Clearance | < 10 | < 0.3 | > 60 minutes |
| Moderate Clearance | 10 - 40 | 0.3 - 0.7 | 15 - 60 minutes |
| High Clearance | > 40 | > 0.7 | < 15 minutes |
Note: High clearance compounds will suffer from extensive first-pass metabolism, severely limiting oral bioavailability. If trans-4-(1-Piperidinyl)-3-pyrrolidinol falls into the high clearance category, structural optimization (e.g., blocking the alpha-carbon of the piperidine ring) is required[4].
References
-
[5] Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Springer Protocols. Available at:
-
[3] In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. IntechOpen. Available at:
-
[4] How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. WuXi AppTec. Available at:
-
[1] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters. ACS Publications. Available at:
-
[2] Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. University of Minnesota. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 4. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Pharmacophore Analysis and Target Deconvolution of trans-4-(1-Piperidinyl)-3-pyrrolidinol: A Technical Whitepaper
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, the identification and optimization of privileged molecular scaffolds are paramount. trans-4-(1-Piperidinyl)-3-pyrrolidinol (CAS 1018443-35-0) is a highly versatile, commercially available dibasic building block. Characterized by a rigidified pyrrolidine ring, a trans-oriented hydroxyl group, and a pendant piperidine moiety, this compound possesses the critical geometric and electronic features required to engage multiple neuropharmacological targets[1].
Rather than acting as a standalone therapeutic, this scaffold serves as a foundational pharmacophore. This whitepaper provides an in-depth mechanistic analysis of its potential biological targets—specifically the Histamine H
Pharmacophore Mapping & Predicted Target Space
The structural architecture of trans-4-(1-piperidinyl)-3-pyrrolidinol dictates its biological behavior. The presence of two basic nitrogen atoms (one secondary, one tertiary) separated by a rigid cyclic spacer, alongside a hydrogen-bond donating/accepting hydroxyl group, aligns perfectly with the binding pockets of several key G-protein coupled receptors (GPCRs) and chaperone proteins.
The Histamine H Receptor (H R)
The H
-
Structural Rationale: The classic pharmacophore for H
R antagonists/inverse agonists requires a basic amine (historically imidazole, but now predominantly piperidine or pyrrolidine to avoid CYP450 inhibition) linked via a spacer to a lipophilic tail[4]. The piperidine nitrogen in our target scaffold is perfectly positioned to form a critical salt bridge with the highly conserved Asp114 residue in the transmembrane domain 3 (TM3) of the H R[5]. The rigid pyrrolidine ring restricts conformational flexibility, reducing entropic penalties upon binding.
The Sigma-1 ( ) Receptor
The
-
Structural Rationale: The
receptor binding pocket demands a basic nitrogen atom flanked by hydrophobic regions. Piperidine derivatives are highly privileged ligands[6]. In its protonated state at physiological pH, the piperidine nitrogen of our scaffold can form an essential electrostatic interaction with Glu172 in the R binding site[7]. Furthermore, the trans-hydroxyl group can act as a hydrogen bond donor to ancillary residues, stabilizing the ligand-receptor complex[8].
Experimental Workflows for Target Validation
To establish a self-validating system of causality, target deconvolution must proceed in two distinct phases: establishing direct physical binding (Phase 1) followed by measuring functional cellular consequences (Phase 2).
Phase 1: High-Throughput Radioligand Binding Assays
Causality & Logic: Before assessing functional efficacy, we must prove direct target engagement. Radioligand binding determines the affinity (
Step-by-Step Methodology (H
-
Membrane Preparation: Culture HEK293 cells stably expressing the human recombinant H
R. Harvest cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at 40,000 g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl ). -
Assay Assembly: In a 96-well plate, combine 100
g of membrane protein, 1 nM of N- -methylhistamine (a selective H R radioligand), and varying concentrations of the trans-4-(1-piperidinyl)-3-pyrrolidinol derivative (from to M). -
Non-Specific Binding (NSB) Control: To validate the assay's signal-to-noise ratio, define NSB using 10
M of Pitolisant (a known H R antagonist)[4]. -
Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific filter binding.
-
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure retained radioactivity using a liquid scintillation counter. Calculate IC
using non-linear regression, and convert to using the Cheng-Prusoff equation.
Phase 2: Functional cAMP Accumulation Assay
Causality & Logic: Because the H
Step-by-Step Methodology:
-
Cell Preparation: Seed H
R-expressing HEK293 cells in a 384-well plate at 10,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases). -
Compound Addition: Pre-incubate cells with the test scaffold (at
concentration) for 15 minutes at 37°C. -
Forskolin/Agonist Challenge: Add a mixture of 10
M Forskolin (to stimulate cAMP production) and 100 nM Histamine (to activate H R and suppress cAMP). -
Lysis and Readout: After 30 minutes, lyse the cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents (e.g., cAMP-d2 conjugate and anti-cAMP Cryptate).
-
Data Interpretation: A true H
R antagonist will block the histamine-induced suppression, resulting in a high TR-FRET signal (high cAMP).
Data Presentation: Predicted Pharmacological Profile
The following table summarizes the predicted quantitative and qualitative data parameters for functionalized derivatives of the trans-4-(1-piperidinyl)-3-pyrrolidinol scaffold, based on structure-activity relationships (SAR) of similar dibasic compounds[7][10].
| Biological Target | Primary Interaction Residue | Expected Affinity ( | Functional Assay Readout | Predicted Pharmacological Role |
| Histamine H | Asp114 (TM3) | 10 nM - 150 nM | Reversal of cAMP suppression | Antagonist / Inverse Agonist |
| Sigma-1 ( | Glu172 | 5 nM - 50 nM | Displacement of | Antagonist (Antiallodynic) |
| Sigma-2 ( | Asp29 | > 1000 nM | Displacement of | Off-target (Low affinity expected) |
| Muscarinic (mAChR) | Asp105 (TM3) | 500 nM - 2000 nM | Ca | Weak Antagonist |
Mechanistic Visualization
The diagram below illustrates the signaling cascade modulated by an H
Fig 1: Mechanism of action for H3R antagonists blocking Gi/o signaling to enhance neurotransmitter release.
References
-
Uwaezuoke, N. J., et al. "Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects." Medicines (MDPI), 2020. Available at:[Link]
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Szczepańska, K., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry (ACS), 2023. Available at:[Link]
-
Panula, P., et al. "The Histamine H3 Receptor: Structure, Pharmacology, and Function." Pharmacological Reviews (ScienceDirect), 2015. Available at:[Link]
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Laurini, E., et al. "Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations." Molecules (PMC), 2017. Available at:[Link]
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An In-depth Technical Guide to the Safety and Toxicity Profile of trans-4-(1-Piperidinyl)-3-pyrrolidinol
Introduction
trans-4-(1-Piperidinyl)-3-pyrrolidinol is a heterocyclic compound featuring a piperidine ring linked to a pyrrolidinol core. This structural motif is of significant interest in medicinal chemistry, as both piperidine and pyrrolidine scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Derivatives of similar structures have been investigated for various therapeutic applications, including as inhibitors of anaplastic lymphoma kinase (ALK) and as dual serotonin and noradrenaline reuptake inhibitors.[3][4]
Given its potential utility in drug discovery and development, a thorough understanding of the safety and toxicity profile of trans-4-(1-Piperidinyl)-3-pyrrolidinol is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of its potential hazards, drawing upon data from structurally related analogs and established toxicological principles. It further outlines a proposed experimental framework for a comprehensive toxicological evaluation.
Physicochemical Properties and In Silico Predictions
The dihydrochloride salt of trans-4-(1-Piperidinyl)-3-pyrrolidinol has a molecular formula of C9H20Cl2N2O and a molecular weight of 243.17 g/mol .[5][6] While experimental data on its physicochemical properties are scarce, computational predictions can offer initial insights.
| Property | Predicted Value | Source |
| Molecular Formula | C9H18N2O | PubChemLite[7] |
| Molecular Weight | 170.25 g/mol | PubChemLite[7] |
| XlogP | -0.1 | PubChemLite[7] |
| Hydrogen Bond Donors | 2 | ChemScene[8] |
| Hydrogen Bond Acceptors | 3 | ChemScene[8] |
| Rotatable Bonds | 1 | ChemScene[8] |
The negative XlogP value suggests that the compound is likely to be hydrophilic, which may influence its pharmacokinetic properties such as absorption and distribution.
Hazard Identification Based on Structural Analogs
In the absence of specific toxicological data for trans-4-(1-Piperidinyl)-3-pyrrolidinol, a hazard assessment can be constructed by examining the known toxicities of its constituent ring systems—piperidine and pyrrolidinol—and other structurally related compounds.
Piperidine-Related Toxicity
Piperidine itself is a well-characterized compound with significant hazards. The Safety Data Sheet (SDS) for piperidine indicates that it is a highly flammable liquid and vapor.[9] It is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[9] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[9]
Derivatives of piperidine, such as 4-piperidone, are also known to present hazards. The SDS for 4-piperidone hydrochloride hydrate states that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Some piperidin-4-one derivatives have been reported to possess a range of pharmacological activities, including anticancer and antimicrobial effects, but their toxicity is also a consideration in their development.[1][11]
Pyrrolidinol and Pyrrolidine-Related Toxicity
The pyrrolidinol moiety also contributes to the potential toxicity profile. The SDS for a similar compound, 1-Ethyl-3-pyrrolidinol, indicates that it causes skin irritation and serious eye irritation.[12] Likewise, (S)-3-Pyrrolidinol is reported to cause serious eye irritation and may lead to respiratory irritation.[13]
More broadly, the pyrrolidine ring is a structural alert for potential toxicity. There is a known liability for pyrrolidine-containing compounds to be bioactivated by cytochrome P450 (CYP450) enzymes.[14] This metabolic process can lead to the formation of reactive iminium ions and aminoaldehydes, which are electrophilic species capable of covalently binding to macromolecules such as DNA and proteins.[14] Such interactions can lead to genotoxicity and mutagenicity.[14]
Furthermore, certain classes of pyrrolidine derivatives, like the α-pyrrolidinophenone synthetic cathinones, exhibit high lipophilicity due to the pyrrolidine ring.[15] This property enhances their ability to cross the blood-brain barrier, leading to potential central nervous system and cardiovascular toxicities.[15][16] While trans-4-(1-Piperidinyl)-3-pyrrolidinol is predicted to be hydrophilic, the potential for CNS effects should not be entirely disregarded without experimental data.
A study on 4-(1-pyrrolidinyl) piperidine derivatives, which have a similar structural arrangement, found that while they exhibited significant analgesic activity at a dose of 50 mg/kg, they showed toxicity at a higher dose of 75 mg/kg in animal models.[17]
Potential for Metabolism-Induced Toxicity
As mentioned, a key concern with pyrrolidine-containing compounds is their potential for metabolic activation. The nitrogen atom in the pyrrolidine ring can undergo oxidation by CYP450 enzymes, leading to the formation of a reactive iminium ion. This electrophilic intermediate can then react with cellular nucleophiles, potentially causing cellular damage and toxicity.
Below is a diagram illustrating the potential metabolic activation pathway of the pyrrolidine moiety.
Caption: Potential bioactivation of the pyrrolidine ring.
This pathway is a significant consideration for the development of any drug candidate containing a pyrrolidine scaffold and warrants careful investigation through in vitro metabolism studies.
Proposed Experimental Strategy for Toxicity Evaluation
A systematic and tiered approach is recommended to thoroughly evaluate the safety and toxicity profile of trans-4-(1-Piperidinyl)-3-pyrrolidinol. The following experimental workflow provides a robust framework for this assessment.
Caption: Tiered workflow for toxicological assessment.
Experimental Protocols
1. In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration at which the compound induces cell death in vitro.
-
Methodology (MTT Assay):
-
Plate a relevant cell line (e.g., HepG2, HEK293) in a 96-well plate and allow cells to adhere overnight.
-
Prepare serial dilutions of trans-4-(1-Piperidinyl)-3-pyrrolidinol in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control and positive control (e.g., doxorubicin) wells.
-
Incubate for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Genotoxicity Assessment (Ames Test)
-
Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Methodology:
-
Select a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Prepare various concentrations of the test compound.
-
In a test tube, combine the tester strain, the test compound (or control), and either S9 mix or a buffer.
-
After a brief pre-incubation, add top agar and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+ revertants) on each plate.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
-
3. In Vivo Acute Toxicity Study
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Methodology (Up-and-Down Procedure):
-
Use a small number of animals (e.g., rodents) for the study.
-
Administer a single dose of the compound to one animal.
-
Observe the animal for signs of toxicity and mortality for a defined period (e.g., 14 days).
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this process until enough data points are collected to calculate the LD50 using appropriate statistical methods.
-
Conduct a thorough necropsy on all animals to identify any gross pathological changes.
-
Conclusion and Recommendations
While there is a lack of direct toxicological data for trans-4-(1-Piperidinyl)-3-pyrrolidinol, a preliminary hazard assessment based on its structural components suggests several areas of concern. The presence of the piperidine moiety indicates a potential for skin and eye irritation and possible corrosive properties. The pyrrolidine ring raises a flag for potential metabolism-induced toxicity, including genotoxicity.
It is strongly recommended that any research involving this compound be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be performed in a well-ventilated area or a chemical fume hood.
For any further development of this compound as a potential therapeutic agent, the comprehensive experimental toxicity evaluation outlined in this guide should be considered essential. These studies will provide the necessary data to make an informed decision on the safety and risk-benefit profile of trans-4-(1-Piperidinyl)-3-pyrrolidinol.
References
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SpringerMedizin. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. [Link]
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ResearchGate. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. [Link]
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Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International journal of molecular sciences, 19(6), 1668. [Link]
-
PubChemLite. trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. [Link]
- Huppertz, L. M., Wrbas, S., Schmid, T. P., Grapp, M., & Auwärter, V. (2024). A case of fatal intoxication with the novel synthetic opioid N-pyrrolidino protonitazene.
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Saify, Z. S., Haider, S., Sultana, N., Mushtaq, N., & Mallick, T. Z. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-912. [Link]
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Johnson, T. A., et al. (2015). Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][5][10][14]triazine as inhibitors of anaplastic lymphoma kinase. Bioorganic & medicinal chemistry letters, 25(5), 1047–1052. [Link]
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Kumar, D., & Kumar, N. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(5), 726–743. [Link]
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Fish, P. V., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 19(10), 2829–2834. [Link]
- Hrobon, M. V., et al. (2022). Evaluation of the toxicity and hepatoprotective properties of new s-substituted pteridins. Journal of Education, Health and Sport, 12(9), 1032-1044.
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Dessoy, M. A. (2014). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Thesis. [Link]
- Pérard-Viret, J., et al. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
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- 17. researchgate.net [researchgate.net]
Pharmacokinetics and ADME Profiling of the trans-4-(1-Piperidinyl)-3-pyrrolidinol Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the trans-4-(1-piperidinyl)-3-pyrrolidinol motif (CAS: 1018443-35-0) serves as a critical diamine building block, frequently incorporated into central nervous system (CNS) active agents, such as histamine H3 receptor antagonists. However, developing drugs containing this saturated, nitrogen-rich bicyclic system presents unique Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a dynamic entity interacting with physiological barriers and enzymatic systems.
This whitepaper provides an in-depth technical analysis of the pharmacokinetic liabilities of the trans-4-(1-piperidinyl)-3-pyrrolidinol scaffold. By understanding the causality behind its ionization state, membrane permeability, and CYP450-mediated degradation, drug development professionals can implement targeted structural modifications during lead optimization to achieve favorable clinical profiles.
Physicochemical Properties & Causality in Absorption
The core structure consists of a secondary amine (pyrrolidine), a tertiary amine (piperidine), and a secondary hydroxyl group. The presence of two basic nitrogen atoms fundamentally dictates the compound's pharmacokinetic behavior.
At physiological pH (7.4), both the piperidine nitrogen (pKa ~9.5) and the pyrrolidine nitrogen (pKa ~8.5) are heavily protonated. This dicationic state drastically increases the topological polar surface area (tPSA) and reduces lipophilicity (LogD). Consequently, passive transcellular diffusion across the intestinal epithelium is severely restricted. Furthermore, basic amines are classic recognition motifs for efflux transporters like P-glycoprotein (P-gp), which actively pump the molecule back into the intestinal lumen[1].
Table 1: Predicted Physicochemical & ADME Parameters
| Parameter | Predicted Value Range | Pharmacokinetic Implication |
| Molecular Weight | 170.25 g/mol (Free base) | Favorable for oral absorption (Lipinski's Rule of 5). |
| pKa (Nitrogens) | 8.5 – 9.8 | Highly ionized at pH 7.4; limits passive membrane diffusion. |
| tPSA | ~42.5 Ų | Excellent for CNS penetration, provided efflux is minimized[2]. |
| LogD (pH 7.4) | < 0.5 | High aqueous solubility, but poor lipid bilayer partitioning. |
| Efflux Ratio (Caco-2) | > 3.0 | High likelihood of being a P-glycoprotein (P-gp) substrate[3]. |
Permeability and Efflux Profiling
To empirically validate the absorption liabilities caused by the dicationic nature of this scaffold, a bidirectional Caco-2 permeability assay is mandatory. This self-validating system measures both passive diffusion and active efflux, utilizing Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity before data collection[3].
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture & Seeding: Seed human colon adenocarcinoma (Caco-2) cells on polycarbonate transwell filter inserts (e.g., 5×10⁵ cells/well). Culture for 21±4 days to allow for full differentiation and tight junction formation[4].
-
Monolayer Validation: Prior to the assay, measure the TEER of the monolayers. Discard any wells with a TEER value below 200 Ω·cm², as this indicates compromised tight junctions that will yield false-positive permeability data[3].
-
Directional Dosing:
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Extract aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer[3].
-
Quantification: Analyze the samples via LC-MS/MS. Calculate the apparent permeability coefficient (
) and the Efflux Ratio ( ). An efflux ratio > 2.0 strongly suggests active efflux[3].
Bidirectional Caco-2 permeability and efflux assay workflow.
Distribution and Blood-Brain Barrier (BBB) Penetration
For derivatives targeting CNS receptors, navigating the Blood-Brain Barrier (BBB) is the primary pharmacokinetic hurdle. The BBB restricts entry based on lipophilicity, hydrogen bonding, and active efflux[1].
While a positive charge at physiological pH (pKa 7.5–10.5) can sometimes favor brain permeation, basic amines are frequently recognized by P-gp and BCRP efflux transporters located on the brain microvascular endothelial cells[2]. The trans-4-(1-piperidinyl)-3-pyrrolidinol scaffold possesses a basic amine and a hydroxyl group (a hydrogen bond donor). To optimize the ratio of drug concentration in the brain versus blood (
Metabolism and Clearance Mechanisms
Saturated nitrogen heterocycles are highly susceptible to enzymatic degradation. The metabolic fate of this scaffold is driven by Cytochrome P450 (CYP) enzymes (Phase I) and Uridine 5'-diphospho-glucuronosyltransferases (UGTs) (Phase II).
Phase I Metabolism: The piperidine ring undergoes rapid oxidative transformations. The primary route is
Major Phase I and Phase II metabolic pathways of the scaffold.
Experimental Protocol: In Vitro Microsomal Stability Assay
To quantify the intrinsic clearance (
-
Preparation: Prepare a solution of Human Liver Microsomes (HLMs) at a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[5].
-
Spiking: Add the test compound to achieve a final concentration of 4 µM[5].
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes[6].
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Control: For the minus-NADPH control, add an equivalent volume of buffer instead[5].
-
Quenching: At predetermined time points (e.g., 0, 15, 30, and 60 minutes), remove aliquots and immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard[6].
-
Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the half-life (
) and intrinsic clearance[5][6].
Excretion
Due to the high polarity and basicity of the unmodified trans-4-(1-piperidinyl)-3-pyrrolidinol scaffold, unchanged parent drug is often subject to significant renal clearance. The protonated amines serve as substrates for Organic Cation Transporters (OCTs) in the kidneys, leading to active tubular secretion. However, as medicinal chemists increase the lipophilicity of the scaffold to improve target binding and BBB penetration, the primary route of elimination typically shifts from renal excretion to hepatic metabolism and subsequent biliary excretion of the lactam and glucuronide metabolites.
References
-
Cloning and Characterization of the Genes Encoding a Cytochrome P450 (PipA) Involved in Piperidine and Pyrrolidine Utilization... ASM Journals. Available at:[Link]
-
In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. ACS Publications. Available at:[Link]
- US20210300877A1 - 2-arylbenzimidazoles as ppargc1a activators for treating neurodegenerative diseases.Google Patents.
-
Optimization of a Dihydropyrrolopyrazole Series of Transforming Growth Factor-β Type I Receptor Kinase Domain Inhibitors. ResearchGate. Available at:[Link]
-
Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors... Reaction Biology. Available at:[Link]
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Methodological & Application
Application Notes and Protocols for the Cellular Investigation of trans-4-(1-Piperidinyl)-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial characterization and application of the novel small molecule, trans-4-(1-Piperidinyl)-3-pyrrolidinol, in a cell culture setting. Recognizing the current lack of specific biological data for this compound, this guide is structured to provide a foundational framework for researchers to systematically evaluate its physicochemical properties, cytotoxicity, and potential therapeutic activities. The protocols outlined herein are designed to be adaptable and serve as a starting point for more in-depth investigations into the compound's mechanism of action.
Introduction: The Pyrrolidine and Piperidine Scaffolds in Drug Discovery
The pyrrolidine and piperidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The non-planar, three-dimensional nature of these saturated heterocycles allows for precise spatial orientation of substituents, enabling specific interactions with biological targets.[1] Derivatives of these scaffolds have been reported to exhibit a broad spectrum of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[2][4]
Notably, substituted pyrrolidines have been investigated as inhibitors of enzymes such as renin and PI3Kδ, while certain piperidine derivatives have shown analgesic properties.[5][6] Given this chemical precedent, trans-4-(1-Piperidinyl)-3-pyrrolidinol represents a molecule of interest for biological screening. This guide provides the necessary protocols to begin to elucidate its cellular effects.
Compound Profile: trans-4-(1-Piperidinyl)-3-pyrrolidinol
| Property | Value | Source |
| Molecular Formula | C9H18N2O | PubChem |
| Molecular Weight | 170.25 g/mol | PubChem |
| Appearance | Solid (predicted) | TCI |
| Solubility | Information not available. Empirical determination is recommended. | |
| Storage | Store at -20°C or -80°C as a desiccated solid or in an appropriate solvent. | General small molecule handling guidelines |
Note: The dihydrochloride salt of this compound is also commercially available and may have different solubility properties.
Initial Handling and Stock Solution Preparation
The proper preparation and storage of a concentrated stock solution are critical for obtaining reproducible experimental results.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile stock solution of trans-4-(1-Piperidinyl)-3-pyrrolidinol.
Step-by-Step Protocol
-
Solvent Selection and Solubility Test: Due to the lack of solubility data, a small-scale solubility test is recommended. Test solubility in common solvents such as sterile dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of the compound.
-
Dissolution: Add the chosen solvent to the compound to achieve a high-concentration stock, typically 10 mM. Vortex thoroughly and, if necessary, sonicate or gently warm to ensure complete dissolution.
-
Sterilization: Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C. Properly prepared stock solutions in DMSO are generally stable for several months.
Foundational In Vitro Assays
The following protocols are designed to establish a baseline understanding of the compound's interaction with cultured cells.
Determination of Cytotoxicity (MTT Assay)
This assay will determine the concentration range over which the compound affects cell viability.
Caption: Experimental workflow for determining the IC50 value using an MTT assay.
-
Cell Seeding: Seed your cell line of choice into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of trans-4-(1-Piperidinyl)-3-pyrrolidinol in a complete cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the compound concentration and determine the half-maximal inhibitory concentration (IC50).
Screening for Potential Biological Activities
Based on the known activities of related compounds, initial screening can be directed towards the following areas. For all assays, it is recommended to use the compound at concentrations below its IC50 value.
-
Rationale: Many pyrrolidine and piperidine derivatives exhibit anticancer properties.[7]
-
Methodology: A similar setup to the MTT assay can be used, but with a focus on cancer cell lines. The IC50 values across different cell lines can indicate potential selectivity.
-
Rationale: Anti-inflammatory effects are a known activity of some pyrrolidine derivatives.[2]
-
Methodology:
-
Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of the compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After a suitable incubation period, measure the nitric oxide (NO) concentration in the supernatant using the Griess reagent. A reduction in NO levels may indicate anti-inflammatory activity.
-
-
Rationale: Antimicrobial properties have been reported for related heterocyclic compounds.[8]
-
Methodology:
-
Prepare serial dilutions of the compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Incubate under appropriate conditions.
-
Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of the compound that prevents visible growth.
-
Safety and Handling Precautions
As with any novel chemical compound, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection when handling the compound.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's chemical waste disposal procedures.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust starting point for the in vitro characterization of trans-4-(1-Piperidinyl)-3-pyrrolidinol. The initial data on cytotoxicity and any "hits" from the suggested screening assays will be invaluable in guiding further, more mechanistic studies. Future work could involve target identification assays, investigation of effects on specific signaling pathways, and in vivo studies if promising in vitro activity is observed.
References
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Di-dodo, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). Available from: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249794. Available from: [Link]
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Wikipedia. (2024). Pyrrolidine. Available from: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. Available from: [Link]
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Saify, Z. S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Available from: [Link]
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Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Available from: [Link]
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Askin, D., et al. (1998). Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo. Bioorganic & Medicinal Chemistry Letters, 8(3), 243-248. Available from: [Link]
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D'Adamio, G., et al. (2010). Novel nucleoside analogs tethered on (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. Molecules, 15(12), 8827-8838. Available from: [Link]
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Wostl, W., et al. (2015). Trans-(3S,4S)-Disubstituted Pyrrolidines as Inhibitors of the Human Aspartyl Protease Renin. Part I: Prime Site Exploration using an Amino Linker. ResearchGate. Available from: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]
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Kamal, A., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(10), 4539-4564. Available from: [Link]
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Wostl, W., et al. (2013). The Discovery of Novel Potent trans-3,4-Disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin from in Silico Three-Dimensional (3D) Pharmacophore Searches. ResearchGate. Available from: [Link]
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Wang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. Available from: [Link]
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Matlock, J. V., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(22), 4583-4591. Available from: [Link]
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Huang, L., et al. (2018). Design, synthesis, and biological evaluation of piperidinyl-substituted[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent anti-HIV-1 agents with reduced cytotoxicity. Lirias. Available from: [Link]
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Jiang, W., et al. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552. Available from: [Link]
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PubChem. trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. Available from: [Link]
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Paturel, A., et al. (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available from: [Link]
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Guide to the Preparation and Handling of trans-4-(1-Piperidinyl)-3-pyrrolidinol Stock Solutions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The reproducibility and accuracy of in-vitro and in-vivo experiments are fundamentally reliant on the precise and consistent preparation of test compounds. trans-4-(1-Piperidinyl)-3-pyrrolidinol, often supplied as a dihydrochloride salt, is a heterocyclic building block utilized in the synthesis of novel chemical entities in drug discovery. Improper solubilization or storage of this compound can lead to concentration inaccuracies, precipitation, or degradation, thereby compromising experimental outcomes. This document provides a comprehensive, field-tested guide for the preparation, handling, and storage of stock solutions of trans-4-(1-Piperidinyl)-3-pyrrolidinol, ensuring the integrity of the compound for downstream applications.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is the first step toward successful stock solution preparation.[1] This information is typically available on the supplier's Certificate of Analysis (CoA) or Safety Data Sheet (SDS). The most common form of this compound is the dihydrochloride salt, which significantly influences its molecular weight and solubility.
Table 1: Physicochemical Properties of trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride
| Property | Description | Value / Information | Source(s) |
| Chemical Name | trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride | (3S,4S)-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride | [2] |
| CAS Number | 1390655-00-1 (for dihydrochloride) | A unique identifier for the specific chemical substance. | [3] |
| Molecular Formula | C₉H₂₀Cl₂N₂O | The elemental composition of one molecule. | [3][4] |
| Molecular Weight (MW) | 243.17 g/mol | The mass of one mole of the substance, crucial for molarity calculations. | [2][3][4] |
| Physical Form | Solid | The compound is typically supplied as a crystalline powder or solid. | |
| Purity | ≥95% | The percentage of the desired compound in the solid material. This should be accounted for in highly sensitive assays. | [2][4] |
| Storage Conditions | Room Temperature, keep dry and cool | Recommended conditions to maintain compound stability. Store in a tightly sealed container in a well-ventilated, dry place.[4] | [4] |
Foundational Principles of Stock Solution Preparation
The use of concentrated stock solutions is a standard and highly recommended laboratory practice.[5] This approach enhances accuracy, efficiency, and consistency across multiple experiments.
-
Accuracy and Reproducibility : Weighing larger quantities of a solid (e.g., for a 10 mL stock) is inherently more accurate than weighing the microgram quantities needed for a single experimental well.[6] This minimizes measurement errors from analytical balances.[6]
-
Solvent Selection : The choice of solvent is critical and application-dependent. For many small organic molecules intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power.[7] However, the final concentration of DMSO in the assay medium must be kept low (typically <0.5%) to avoid solvent-induced artifacts.[7]
-
Stability : Stock solutions are often more stable than their highly diluted working counterparts.[5][8] Storing the compound in an appropriate solvent, often at low temperatures, can preserve its integrity over time.
-
Efficiency : Preparing a single, large-batch stock solution saves considerable time and resources compared to preparing fresh solutions for every experiment.[8][9]
Safety and Handling Precautions
While specific toxicological data for this compound is limited, the safety profiles of related pyrrolidine and piperidine structures necessitate careful handling.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), when handling the solid compound and its solutions.
-
Engineering Controls : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]
-
Hazard Profile : Related compounds are known to cause skin and serious eye irritation.[12][13][14][15] Avoid contact with skin and eyes.[12] In case of contact, rinse the affected area thoroughly with water.[11][16]
-
Disposal : Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and drug development applications.
Required Materials and Equipment
-
trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (Solid)
-
Anhydrous/High-Purity DMSO
-
Analytical balance (readable to at least 0.1 mg)
-
Weigh boat or paper
-
Spatula
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile, amber or light-blocking polypropylene cryovials for aliquoting
Calculation of Required Mass
The fundamental formula for calculating the mass needed for a molar solution is:
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM Stock:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Final Volume: 1 mL = 0.001 L
-
Molecular Weight: 243.17 g/mol
Mass (mg) = (0.010 mol/L) × (0.001 L) × (243.17 g/mol ) × (1000 mg/g) = 2.43 mg
Step-by-Step Procedure
-
Preparation : Bring the vial of the compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing : Place a weigh boat on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 2.43 mg) of the solid compound. It is more important to record the exact mass weighed than to hit the target mass perfectly.[6]
-
Recalculation (Optional but Recommended) : Adjust the volume of DMSO to be added based on the actual mass weighed to achieve the precise target concentration of 10 mM.
-
Dissolution : Quantitatively transfer the weighed solid into the volumetric flask. Add approximately 70-80% of the final required volume of DMSO.
-
Mixing : Cap the flask and vortex or sonicate gently until the solid is completely dissolved. A clear, particulate-free solution should be observed.
-
Bringing to Volume : Carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenization : Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.[1]
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in clearly labeled, light-blocking cryovials.[1][9]
-
Labeling : Each aliquot should be clearly labeled with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[5][8]
Protocol: Preparation of Aqueous Working Solutions
A common pitfall is the precipitation of a compound when a DMSO stock is diluted into an aqueous buffer or cell culture medium.[17] This occurs because the compound, while soluble in neat DMSO, may be poorly soluble in aqueous solutions.
Best Practices for Dilution
-
Serial Dilution : Do not perform large, single-step dilutions directly into aqueous buffer. It is best to first make intermediate serial dilutions in DMSO before the final dilution into the aqueous medium.
-
Final Dilution Step : Add the final, most concentrated DMSO aliquot to the aqueous buffer while vortexing or mixing to facilitate rapid dispersion and minimize localized high concentrations that can trigger precipitation.
-
Vehicle Control : Always prepare a vehicle control containing the same final concentration of DMSO used in the experimental samples to account for any effects of the solvent on the biological system.[9]
Visualization of the Stock Preparation Workflow
The following diagram illustrates the key steps in preparing a validated stock solution.
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Application Note: trans-4-(1-Piperidinyl)-3-pyrrolidinol as a Privileged Scaffold for Histamine H3 Receptor Antagonists in Neuroscience
Executive Summary
In modern neuroscience and neuropharmacology, the development of cognitive enhancers and wake-promoting agents has heavily focused on the Histamine H3 Receptor (H3R). Early H3R antagonists relied on imidazole-based structures, which suffered from severe pharmacokinetic liabilities, including poor blood-brain barrier (BBB) penetration and off-target Cytochrome P450 (CYP450) inhibition.
To overcome these translational hurdles, medicinal chemists identified trans-4-(1-Piperidinyl)-3-pyrrolidinol as a highly versatile, chiral diamine building block. This specific scaffold provides the essential basic amine pharmacophore required for high-affinity H3R binding while maintaining drug-like physicochemical properties. This application note details the mechanistic rationale, experimental workflows, and validation protocols for utilizing trans-4-(1-Piperidinyl)-3-pyrrolidinol in the development of novel, non-imidazole H3R antagonists and dual-target CNS ligands.
Mechanistic Rationale: The "Expertise & Experience" Perspective
Why the Piperidinyl-Pyrrolidinol Scaffold?
The transition from imidazole to non-imidazole H3R antagonists was a watershed moment in CNS drug discovery [1]. The trans-4-(1-Piperidinyl)-3-pyrrolidinol scaffold is not just a structural spacer; it actively dictates the pharmacodynamic and pharmacokinetic success of the resulting tool compounds:
-
pKa Tuning and Salt-Bridge Formation: The H3R binding pocket contains a highly conserved aspartate residue (Asp114). The basicity of the piperidine nitrogen in this scaffold ensures it remains protonated at physiological pH, forming a critical, high-affinity salt bridge with Asp114.
-
Stereochemical Vectoring: The trans-configuration is paramount. It prevents steric clashing between the hydroxyl group and the bulky piperidine ring, locking the pyrrolidine core into an optimal envelope conformation. Furthermore, the hydroxyl group acts as a hydrogen-bond donor to auxiliary receptor residues, anchoring the ligand and directing the lipophilic tail toward the hydrophobic sub-pocket of the receptor.
-
Optimal CNS Exposure: Unlike highly polar imidazoles, this scaffold maintains a favorable topological polar surface area (TPSA ~35.5 Ų) and LogP. This allows derivatives to passively diffuse across the BBB without becoming substrates for P-glycoprotein (P-gp) efflux pumps.
Causality in Target Modulation
H3Rs function primarily as presynaptic autoreceptors (inhibiting histamine release) and heteroreceptors (inhibiting the release of acetylcholine, dopamine, and glutamate) [2]. By utilizing the piperidinyl-pyrrolidinol scaffold to create potent inverse agonists/antagonists, researchers can effectively block the Gi/o-protein coupled feedback loop. This blockade maintains intracellular cAMP levels, keeps voltage-gated Ca2+ channels open, and triggers the robust exocytosis of wake-promoting and procognitive neurotransmitters.
Caption: Mechanism of H3R antagonism by piperidinyl-pyrrolidinol derivatives enhancing neurotransmitter release.
Data Presentation: Scaffold Superiority
The table below summarizes the quantitative advantages of utilizing the piperidinyl-pyrrolidinol scaffold over first-generation imidazole-based tool compounds (e.g., Thioperamide) in neuroscience assays.
| Pharmacological Parameter | First-Gen Imidazole (e.g., Thioperamide) | Piperidinyl-Pyrrolidinol Derivatives |
| H3R Binding Affinity (Ki) | ~10 - 15 nM | < 5 nM |
| CYP450 Inhibition Liability | High (CYP3A4 / CYP2D6 interference) | Low to Negligible |
| Blood-Brain Barrier (BBB) Penetration | Moderate (High efflux ratio) | High (Optimized LogP/TPSA) |
| Selectivity (vs. H4 Receptor) | Poor (Often dual H3/H4 activity) | Excellent (>1000-fold selective) |
| In Vivo Procognitive Efficacy | Limited by systemic toxicity | High (Active at <1 mg/kg doses) |
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for synthesizing and evaluating trans-4-(1-Piperidinyl)-3-pyrrolidinol derivatives.
Caption: Step-by-step screening workflow for novel piperidinyl-pyrrolidinol based H3R antagonists.
Protocol 1: In Vitro Radioligand Binding Assay (H3R Affinity)
Causality Check: We utilize [3H]-A-349821 instead of [3H]-histamine or [3H]-N-alpha-methylhistamine because A-349821 is a highly selective non-imidazole radioligand. This drastically reduces non-specific binding to other histamine receptor subtypes (H1, H2, H4) and provides a cleaner signal-to-noise ratio for non-imidazole competitors [3].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK-293 cells stably expressing the human recombinant H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 2-5 µ g/well .
-
Assay Setup: In a 96-well plate, add 150 µL of membrane suspension, 25 µL of the synthesized trans-4-(1-Piperidinyl)-3-pyrrolidinol derivative (serial dilutions from 10 µM to 0.1 nM), and 25 µL of [3H]-A-349821 (final concentration ~1.5 nM).
-
Self-Validation Control: Include wells with 10 µM Pitolisant (a known H3R inverse agonist) to define non-specific binding (NSB). Include vehicle-only wells to define total binding (TB).
-
Incubation & Filtration: Incubate the plates at room temperature for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce ligand sticking).
-
Washing & Detection: Wash filters three times with 300 µL of ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.
-
Data Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism). Convert to Ki values using the Cheng-Prusoff equation.
Protocol 2: In Vivo Pharmacodynamic Validation (Prepulse Inhibition of Startle)
Causality Check: Prepulse inhibition (PPI) is an operational measure of sensorimotor gating, which is heavily regulated by corticolimbic acetylcholine and dopamine—both of which are modulated by H3 heteroreceptors. Reversing a pharmacologically induced PPI deficit proves that the synthesized tool compound successfully crosses the BBB and exerts functional target engagement in vivo.
Step-by-Step Methodology:
-
Animal Preparation: Habituate adult male C57BL/6 mice to the startle chambers (San Diego Instruments) for 5 minutes daily for three days prior to testing.
-
Dosing (Self-Validating Design): Divide mice into four cohorts (n=10/group):
-
Group 1: Vehicle + Vehicle (Baseline control)
-
Group 2: Vehicle + Dizocilpine (MK-801, 0.15 mg/kg i.p.) (Deficit induction)
-
Group 3:trans-4-(1-Piperidinyl)-3-pyrrolidinol derivative (1.0 mg/kg p.o.) + Dizocilpine
-
Group 4: Pitolisant (10 mg/kg p.o.) + Dizocilpine (Positive control)
-
-
Testing Paradigm: Administer the tool compound 60 minutes prior to testing. Administer Dizocilpine 15 minutes prior to testing.
-
Startle Session: Place the mouse in the chamber. Following a 5-min acclimation (65 dB background noise), present a series of trials: pulse-alone (120 dB, 40 ms) and prepulse+pulse trials (prepulses of 73, 77, and 85 dB for 20 ms, followed 100 ms later by the 120 dB pulse).
-
Quantification: Calculate % PPI as: [1 - (Startle Amplitude on Prepulse Trial / Startle Amplitude on Pulse-Alone Trial)] × 100. A successful tool compound will significantly restore the % PPI dropped by Dizocilpine administration, matching or exceeding the Pitolisant positive control.
References
-
Berlin M, Boyce CW, de Lera Ruiz M. "Histamine H3 Receptor as a Drug Discovery Target." Journal of Medicinal Chemistry. 2011;54(1):26-53. URL:[Link]
-
Nikolic K, Filipic S, Agbaba D, Stark H. "Procognitive Properties of Drugs with Single and Multitargeting H3 Receptor Antagonist Activities." CNS Neuroscience & Therapeutics. 2014;20(7):613-623. URL:[Link]
-
Esbenshade TA, Fox GB, Krueger KM, et al. "Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists." British Journal of Pharmacology. 2008;154(6):1161-1171. URL:[Link]
Application Notes and Protocols for In Vivo Experimental Design: trans-4-(1-Piperidinyl)-3-pyrrolidinol
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine-Pyrrolidine Scaffold
The compound trans-4-(1-Piperidinyl)-3-pyrrolidinol represents a novel chemical entity featuring a synthetically accessible yet complex scaffold. The integration of piperidine and pyrrolidine rings is a hallmark of numerous centrally active agents. Piperidine derivatives, for instance, are known to exhibit analgesic properties, while various pyrrolidine-based compounds have been developed as inhibitors of monoamine reuptake, targeting transporters for serotonin (SERT) and norepinephrine (NET). The combination of these structural motifs in a single molecule suggests a potential for polypharmacology, a desirable trait for treating complex neurological and psychiatric disorders.
Given the absence of established in vivo data for trans-4-(1-Piperidinyl)-3-pyrrolidinol, this document serves as a comprehensive guide to designing and executing a foundational in vivo research program. As a Senior Application Scientist, my objective is to provide not just a series of steps, but the scientific rationale behind them. The protocols herein are designed as self-validating systems to rigorously interrogate the compound's tolerability, pharmacokinetic profile, and efficacy in validated animal models of depression, pain, and cognitive function. This guide is intended to empower researchers to generate high-quality, decision-enabling data for this promising new compound.
Hypothetical Compound Profile and Proposed Mechanism of Action
To logically structure the in vivo evaluation, we will proceed with a primary hypothesis based on the compound's structural alerts, while remaining open to exploring secondary activities.
| Parameter | Hypothetical Profile for trans-4-(1-Piperidinyl)-3-pyrrolidinol |
| Chemical Class | Piperidinyl-pyrrolidinol derivative |
| Primary Proposed Mechanism | Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). The core structure shares features with known monoamine reuptake inhibitors. This dual action is a validated mechanism for treating major depressive disorder and neuropathic pain. |
| Secondary Proposed Mechanism | Histamine H3 Receptor (H3R) Inverse Agonist. The scaffold may interact with H3R, a key presynaptic autoreceptor in the CNS that regulates the release of histamine and other neurotransmitters. H3R inverse agonists are known to have pro-cognitive and wakefulness-promoting effects.[1][2] |
| Potential Therapeutic Indications | Major Depressive Disorder, Neuropathic Pain, Cognitive Deficits. |
| Proposed Formulation | Soluble in a vehicle of 10% DMSO in 90% sterile saline for initial studies. Vehicle toxicity must be evaluated.[3][4] |
Rationale for Mechanistic Hypothesis
The choice to investigate SNRI activity as the primary hypothesis is grounded in the established pharmacology of related scaffolds. Pyrrolidine and piperidine derivatives are core components of molecules designed to inhibit monoamine reuptake.[5] Concurrently, exploring H3R inverse agonism is a logical secondary path, as this target is implicated in cognitive processes that are often impaired in depressive and pain disorders.[2][6] This dual-hypothesis approach allows for a broad yet targeted initial screening.
Proposed Signaling Pathway: SNRI Action
The diagram below illustrates the proposed primary mechanism of action at a synaptic level. By blocking SERT and NET, the compound is hypothesized to increase the synaptic concentration of serotonin (5-HT) and norepinephrine (NE), enhancing downstream signaling cascades implicated in mood regulation.
Caption: Proposed SNRI mechanism of action.
Phase 1: Preliminary In Vivo Studies
Before assessing efficacy, it is critical to understand the compound's basic safety and pharmacokinetic profile. These initial studies are fundamental for selecting appropriate doses for subsequent, more complex behavioral experiments.[7]
Protocol 1: Acute Tolerability and Dose-Ranging Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify any overt behavioral or physiological signs of toxicity following a single administration.
Methodology:
-
Animal Model: Use healthy, adult C57BL/6 mice (n=3-5 per group, mixed-sex initially).
-
Dosing: Administer single, escalating doses of the compound (e.g., 1, 3, 10, 30, 100 mg/kg) via intraperitoneal (IP) injection.[8] A vehicle control group (10% DMSO in saline) is mandatory.[9]
-
Observation: Monitor animals continuously for the first 4 hours post-dosing, and then at 24 and 48 hours.
-
Parameters to Record:
-
Clinical signs of toxicity (e.g., sedation, hyperactivity, seizures, ataxia, respiratory distress).
-
Changes in body weight.
-
Morbidity and mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.
Protocol 2: Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.[10]
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (n=3-4 per time point) to allow for serial blood sampling.
-
Dosing: Administer a single dose of the compound (e.g., a well-tolerated dose from the MTD study, such as 10 mg/kg) via two routes: intravenous (IV) for bioavailability assessment and the intended therapeutic route (e.g., intraperitoneal (IP) or oral gavage (PO)).[11][12][13]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (F%) by comparing PO/IP AUC to IV AUC.
-
Experimental Workflow for In Vivo Characterization
The following diagram outlines a logical progression from preliminary safety and PK studies to multi-faceted efficacy evaluations based on our dual hypotheses.
Caption: Phased approach for in vivo compound evaluation.
Phase 2: Pharmacodynamic and Efficacy Studies
With a defined dose range and PK profile, the next phase investigates whether the compound produces the hypothesized biological effects in relevant disease models.
Protocol 3: Assessment of Antidepressant-Like Activity (SNRI Hypothesis)
These models are widely used screening tools for potential antidepressant drugs, based on the principle of "behavioral despair."[14][15][16]
A. Forced Swim Test (FST) in Mice
-
Apparatus: A transparent cylinder (e.g., 30 cm height, 12 cm diameter) filled with water (25 ± 1°C) to a depth of 20 cm.[17]
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes.[18]
-
Administer the compound or vehicle IP 30-60 minutes before the test. Include a positive control group (e.g., a known SNRI like duloxetine).
-
Gently place each mouse into the water cylinder for a 6-minute session.[17][19]
-
Record the entire session via video.
-
-
Scoring: An observer blinded to the treatment groups should score the duration of immobility during the final 4 minutes of the test.[20] Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.[17]
-
Endpoint: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
B. Tail Suspension Test (TST) in Mice
-
Apparatus: A suspension box that allows mice to hang by their tails without being able to touch any surfaces.[14]
-
Procedure:
-
Scoring: A blinded observer scores the total time the mouse remains immobile during the 6-minute session.[21]
-
Endpoint: A reduction in immobility time indicates a potential antidepressant effect.
Protocol 4: Assessment of Analgesic Activity (Exploratory Hypothesis)
These tests differentiate between responses to acute thermal pain and more persistent inflammatory pain.[23][24][25]
A. Hot Plate Test
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[26][27][28]
-
Procedure:
-
Acclimate animals to the room for at least 30 minutes.[26]
-
Administer compound, vehicle, or positive control (e.g., morphine).
-
At the time of peak effect (determined from PK data), place the mouse on the hot plate within a clear restraining cylinder.
-
Start a timer and record the latency (in seconds) to the first pain response (e.g., hind paw licking, flicking, or jumping).[27][29]
-
A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[26][30]
-
-
Endpoint: A significant increase in response latency compared to the vehicle group indicates an analgesic effect against acute thermal pain.
B. Formalin Test
-
Procedure:
-
Acclimate mice in individual observation chambers.
-
Administer compound, vehicle, or positive control.
-
At the time of peak effect, inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 2.5%) into the plantar surface of one hind paw.[10]
-
-
Scoring: Record the cumulative time the animal spends licking or biting the injected paw. This is done in two distinct phases:
-
Endpoint: Inhibition of licking/biting time in Phase 1 suggests a centrally acting analgesic mechanism, while inhibition in Phase 2 points to anti-inflammatory or anti-hyperalgesic effects.[32][33]
Protocol 5: Assessment of Pro-Cognitive Effects (H3R Hypothesis)
These tests evaluate different aspects of learning and memory without requiring extensive training or stressful stimuli like food or water deprivation.
A. Novel Object Recognition (NOR) Test
-
Apparatus: An open-field arena.
-
Procedure: The test consists of three phases:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.[34]
-
Familiarization/Training (Day 2): Place the mouse in the arena with two identical objects. Allow exploration for 5-10 minutes.[34][35]
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.[5][7][36]
-
-
Scoring: Record the time spent exploring each object (novel vs. familiar). Exploration is defined as sniffing or touching the object with the nose.
-
Endpoint: A healthy animal will spend significantly more time exploring the novel object. The primary measure is the Discrimination Index: (Time_novel - Time_familiar) / (Time_novel + Time_familiar). An increase in this index suggests improved recognition memory.
B. Y-Maze Spontaneous Alternation Test
-
Apparatus: A Y-shaped maze with three identical arms.[37]
-
Procedure:
-
Scoring:
-
An arm entry is counted when all four paws are within the arm.[37]
-
A "spontaneous alternation" is defined as a sequence of entries into three different arms on consecutive choices (e.g., A, B, C or C, A, B).
-
-
Endpoint: Calculate the percentage of alternation: [Number of Alternations / (Total Arm Entries - 2)] x 100. A higher percentage indicates better spatial working memory.
Data Collection and Analysis
Example Data Summary Tables
Table 1: Forced Swim Test - Immobility Time
| Treatment Group | Dose (mg/kg) | N | Mean Immobility (s) ± SEM | % Change vs. Vehicle | p-value |
|---|---|---|---|---|---|
| Vehicle | - | 10 | 150.5 ± 10.2 | - | - |
| Compound X | 3 | 10 | 125.1 ± 9.8 | -16.9% | >0.05 |
| Compound X | 10 | 10 | 90.3 ± 8.5 | -40.0% | <0.01 |
| Compound X | 30 | 10 | 75.8 ± 7.1 | -49.6% | <0.001 |
| Positive Control | 20 | 10 | 80.2 ± 8.0 | -46.7% | <0.001 |
Table 2: Hot Plate Test - Response Latency
| Treatment Group | Dose (mg/kg) | N | Mean Latency (s) ± SEM | % MPE* | p-value |
|---|---|---|---|---|---|
| Vehicle | - | 8 | 8.2 ± 0.7 | - | - |
| Compound X | 10 | 8 | 12.5 ± 1.1 | 19.7% | <0.05 |
| Compound X | 30 | 8 | 18.9 ± 1.5 | 49.1% | <0.001 |
| Positive Control | 10 | 8 | 25.4 ± 2.0 | 78.9% | <0.001 |
*MPE = Maximum Possible Effect, calculated as [(Post-drug latency - Pre-drug latency) / (Cutoff time - Pre-drug latency)] x 100
Statistical Analysis
Data should be analyzed using appropriate statistical methods. For comparisons between multiple dose groups and a control group, a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) is typically appropriate. A p-value of <0.05 is generally considered statistically significant.
Troubleshooting and Scientific Considerations
-
Vehicle Effects: The chosen vehicle (e.g., 10% DMSO) can have its own biological effects. Always include a vehicle-only control group to account for this. If toxicity is observed, alternative formulations should be explored.[9]
-
Locomotor Activity: In behavioral tests like the FST and TST, it is crucial to confirm that the compound is not simply causing sedation or hyperactivity. An open-field test should be run in parallel to measure general locomotor activity and rule out confounding motor effects.
-
Blinding: All behavioral scoring must be performed by an experimenter who is blinded to the treatment conditions to prevent observer bias.
-
Environmental Control: Maintain consistent environmental conditions (light, noise, temperature) as these can significantly impact animal behavior.[22]
-
Animal Welfare: Adhere strictly to institutional animal care and use committee (IACUC) guidelines. Use defined endpoints (e.g., cut-off times in pain assays) to minimize animal distress.[26]
References
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The Tail Suspension Test - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Mouse Formalin Test of Hyperalgesia - PANAChE - NIH. (n.d.). National Institutes of Health. [Link]
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Experimental protocol of nociception induced by formalin test in mice... - ResearchGate. (n.d.). ResearchGate. [Link]
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Maze Basics: Y Maze Test. (2018, November 1). ConductScience. [Link]
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Hot plate test - Wikipedia. (n.d.). Wikipedia. [Link]
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The Mouse Forced Swim Test - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Novel object recognition test (NOR test) - Bio-protocol. (n.d.). Bio-protocol. [Link]
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Y-maze Protocol - IMPReSS - Mousephenotype.org. (n.d.). International Mouse Phenotyping Consortium. [Link]
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The mouse forced swim test - Johns Hopkins University. (n.d.). Johns Hopkins University. [Link]
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Formalin Test. (n.d.). International Mouse Phenotyping Consortium. [Link]
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The Novel Object Recognition Test. The protocol of NORT in the training... - ResearchGate. (n.d.). ResearchGate. [Link]
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Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC. (2017, August 30). National Center for Biotechnology Information. [Link]
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Formalin Murine Model of Pain - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Study of different routes of drugs administration in mice & rats - RJPTSimLab. (n.d.). RJPTSimLab. [Link]
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Novel Object Recognition test - MMPC.org. (2024, January 3). Mouse Metabolic Phenotyping Centers. [Link]
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The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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Rodent Hot/Cold Plate Pain Assay - Maze Engineers - ConductScience. (n.d.). ConductScience. [Link]
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4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed. (2009, May 15). National Center for Biotechnology Information. [Link]
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Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs - ResearchGate. (n.d.). ResearchGate. [Link]
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Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - Bio-protocol. (2025, September 20). Bio-protocol. [Link]
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LAB_075 Tail Suspension Test for Mice (Expiry: March 2026) - Research support. (2025, April 7). The University of Queensland. [Link]
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Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Tail Suspension Test - Maze Engineers - ConductScience. (2018, February 21). ConductScience. [Link]
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Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (2022, August 15). NSW Department of Primary Industries. [Link]
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Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012, September 26). Journal of Visualized Experiments. [Link]
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Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole - Frontiers. (n.d.). Frontiers. [Link]
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Video: Compound Administration in Rodents- Oral and Topical Routes - JoVE. (2015, August 24). Journal of Visualized Experiments. [Link]
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Y Maze test - MMPC.org. (2024, January 4). Mouse Metabolic Phenotyping Centers. [Link]
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Tail suspension test to assess depression/anxiety behavior in parkinsonian mice | Protocols.io. (2023, June 9). Protocols.io. [Link]
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Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. (n.d.). British Journal of Pharmacology. [Link]
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Therapeutic potential of histamine H3 receptor agonists and antagonists - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC. (2019, December 23). National Center for Biotechnology Information. [Link]
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In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2013, September 15). SpringerLink. [Link]
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Hot Plate, Acute Pain - Pharmacology Discovery Services. (n.d.). Eurofins. [Link]
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Can AZD8797 be prepared with 10% DMSO + 90% saline? - ResearchGate. (2025, August 12). ResearchGate. [Link]
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What in vivo models are used for pain studies? - Patsnap Synapse. (2025, May 27). Patsnap. [Link]
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Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. (n.d.). IntechOpen. [Link]
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AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - MDPI. (2024, July 23). MDPI. [Link]
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In-Vivo Models for Management of Pain - SCIRP. (n.d.). Scientific Research Publishing. [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation - Publishing at the Library. (2018, March 13). University of Navarra. [Link]
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In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - Ovid. (2017, March 14). Ovid. [Link]
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Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus | PNAS. (n.d.). Proceedings of the National Academy of Sciences. [Link]
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Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents 1.0 Purpose - Institutional Animal Care and Use Committee - Washington State University. (2026, January 23). Washington State University. [Link]
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Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. (2024, June 26). MDPI. [Link]
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Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. (2025, March 14). Gaylord Chemical. [Link]
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Fragment-Based Screening of Aminergic GPCRs: Utilizing trans-4-(1-Piperidinyl)-3-pyrrolidinol in Receptor Binding Assays
Executive Summary
The identification of novel chemical matter for G protein-coupled receptors (GPCRs) has increasingly shifted toward Fragment-Based Drug Discovery (FBDD). trans-4-(1-Piperidinyl)-3-pyrrolidinol is a highly versatile, bi-heterocyclic building block characterized by low molecular weight and high ligand efficiency. Featuring both a piperidine ring and a pyrrolidinol core, this compound acts as an excellent structural surrogate for endogenous aminergic neurotransmitters (e.g., histamine, acetylcholine).
This Application Note provides a comprehensive, self-validating methodological framework for utilizing trans-4-(1-Piperidinyl)-3-pyrrolidinol as a fragment probe in orthosteric GPCR binding assays, specifically focusing on the Histamine H3 Receptor (H3R).
Pharmacological Context & Fragment Rationale
Aminergic GPCRs, such as the Histamine H3 receptor, feature deeply buried orthosteric binding pockets containing highly conserved aspartate residues (e.g., Asp114 in H3R) that form critical salt bridges with the protonated amines of their ligands [1].
trans-4-(1-Piperidinyl)-3-pyrrolidinol possesses two basic nitrogen atoms. At physiological pH (7.4), these nitrogens are protonated, allowing the fragment to anchor itself within the GPCR transmembrane bundle. Because its molecular weight is well below the 300 Da threshold of the "Rule of Three," it serves as an ideal starting point for structural elaboration into high-affinity antagonists or inverse agonists.
Table 1: Physicochemical Properties of the Fragment Probe
| Property | Value | FBDD Relevance |
| Molecular Weight (Free Base) | 170.25 g/mol | Ideal for fragment libraries (<300 Da). |
| Molecular Weight (Di-HCl Salt) | 243.17 g/mol | Highly water-soluble for aqueous assays. |
| Hydrogen Bond Donors | 2 | Facilitates interaction with receptor pocket. |
| Hydrogen Bond Acceptors | 3 | Enables versatile binding poses. |
| cLogP | ~0.8 | Low lipophilicity reduces non-specific binding. |
Mechanistic Causality in Assay Design
To accurately measure the weak, transient interactions typical of fragment-sized ligands (K_d in the micromolar range), assay conditions must be rigorously optimized. We employ two orthogonal techniques: Competitive Radioligand Binding and Surface Plasmon Resonance (SPR) .
-
Buffer Causality (The Role of MgCl₂): In radioligand assays, 5 mM MgCl₂ is strictly required in the assay buffer. Divalent cations stabilize the GPCR-G protein ternary complex, shifting the receptor population into a high-affinity state necessary for accurate competition curves [2].
-
Filtration Causality (The Role of PEI): trans-4-(1-Piperidinyl)-3-pyrrolidinol is positively charged. Glass fiber filters (GF/C) carry a net negative charge. Without pre-soaking the filters in 0.3% Polyethylenimine (PEI), the fragment and the radioligand will bind non-specifically to the filter matrix, obliterating the assay's signal-to-noise ratio. PEI neutralizes the filter's charge.
-
Orthogonal Validation (Why SPR?): Radioligand binding provides equilibrium affinity (K_i), but lacks kinetic resolution. SPR is label-free and resolves the association (
) and dissociation ( ) rates. For fragments, rapid off-rates are common, making SPR essential to distinguish true binders from assay artifacts [3].
Diagram 1: Aminergic GPCR Gi/o signaling pathway modulated by the fragment ligand.
Step-by-Step Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay (Histamine H3 Receptor)
This protocol utilizes [³H]-Nα-methylhistamine to determine the inhibitory constant (K_i) of the fragment [4].
Materials:
-
HEK-293 cell membranes stably expressing human H3R (10 µg protein/well).
-
Radioligand: [³H]-Nα-methylhistamine (Specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold.
-
96-well GF/C filter plates.
Step-by-Step Workflow:
-
Compound Preparation: Dissolve trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in assay buffer to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 100 µM to 1 nM.
-
Filter Pre-treatment: Pre-soak the 96-well GF/C filter plate in 0.3% (v/v) PEI for 45 minutes at room temperature to block non-specific cationic binding.
-
Reaction Assembly: In a 96-well assay plate, combine:
-
50 µL of the fragment dilution (or buffer for total binding).
-
50 µL of [³H]-Nα-methylhistamine (final concentration 2 nM, near its K_d).
-
100 µL of H3R membrane suspension (10 µg).
-
-
Incubation: Seal the plate and incubate at 25°C for 60 minutes on an orbital shaker (300 rpm) to ensure the fragment and radioligand reach thermodynamic equilibrium.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C plate using a cell harvester. Wash immediately with 4 × 250 µL of ice-cold Wash Buffer to trap the receptor-ligand complexes while flushing unbound ligands.
-
Scintillation Counting: Dry the filter plate at 50°C for 30 minutes. Add 40 µL of liquid scintillation cocktail per well and quantify radioactivity (CPM) using a MicroBeta counter.
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening
SPR is utilized to validate the radioligand data by providing real-time binding kinetics.
Step-by-Step Workflow:
-
Receptor Immobilization: Capture His-tagged, nanodisc-embedded H3R onto a Ni-NTA sensor chip at a density of ~3000 Resonance Units (RU) to ensure sufficient signal for the low-molecular-weight fragment.
-
Analyte Preparation: Dilute the fragment in Running Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM, 0.01% CHS, 1% DMSO) to match the exact DMSO concentration of the reference channel.
-
Kinetic Injection: Inject the fragment at a flow rate of 50 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).
-
Data Processing: Double-reference the sensograms (subtracting the reference channel and a buffer-only blank) and fit the data to a 1:1 Langmuir binding model to extract
and .
Diagram 2: Integrated fragment-based drug discovery workflow for GPCR binding assays.
Quantitative Data Interpretation
The data obtained from both assays must be synthesized to calculate the Ligand Efficiency (LE), a critical metric in FBDD that normalizes binding affinity by the number of heavy (non-hydrogen) atoms. trans-4-(1-Piperidinyl)-3-pyrrolidinol possesses 12 heavy atoms.
Table 2: Representative Binding Metrics for the Fragment Probe
| Assay Platform | Parameter | Measured Value | Interpretation |
| Radioligand Binding | IC₅₀ | 28.5 µM | Standard fragment-level displacement. |
| Radioligand Binding | K_i (Cheng-Prusoff) | 15.4 µM | True equilibrium affinity. |
| SPR Kinetics | Fast association, typical of low MW. | ||
| SPR Kinetics | Rapid dissociation (short residence time). | ||
| SPR Kinetics | K_d ( | 17.7 µM | Highly correlated with Radioligand K_i. |
| Calculated Metric | Ligand Efficiency (LE) | 0.38 kcal/mol/HA | Excellent starting point (LE > 0.3 is optimal). |
Conclusion: The high correlation between the SPR K_d (17.7 µM) and the Radioligand K_i (15.4 µM) self-validates the experimental system. The compound's high Ligand Efficiency (0.38) confirms that trans-4-(1-Piperidinyl)-3-pyrrolidinol is a highly effective pharmacophore for aminergic GPCR targeting, ready for structure-guided elaboration (e.g., coupling the pyrrolidinol hydroxyl group to hydrophobic tail moieties to decrease the
References
-
Congreve, M., et al. "Fragment-based Lead Discovery on G-protein-coupled Receptors." PubMed Central, National Institutes of Health. Available at:[Link]
-
Xu, X., & Wu, G. "Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays." Bio-protocol, National Institutes of Health. Available at:[Link]
-
Langmead, C. J., et al. "Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity." ACS Chemical Neuroscience. Available at:[Link]
-
Khanfar, M. A., et al. "Histamine H3 receptor ligands by hybrid virtual screening, docking, molecular dynamics simulations, and investigation of in vitro binding." Chemical Biology & Drug Design, PubMed. Available at:[Link]
trans-4-(1-Piperidinyl)-3-pyrrolidinol for target identification studies
Application Note: Utilizing trans-4-(1-Piperidinyl)-3-pyrrolidinol as a Bifunctional Scaffold for CNS Target Identification and Chemoproteomics
Executive Summary
In the landscape of modern drug discovery, identifying the precise molecular targets of bioactive small molecules is a critical bottleneck. For Central Nervous System (CNS) indications, the challenge is compounded by the need for probes that maintain blood-brain barrier (BBB) permeability while harboring the necessary chemical tags for proteomic pull-down.
This application note details the utility of trans-4-(1-piperidinyl)-3-pyrrolidinol —a versatile, bifunctional aliphatic heterocycle—as a foundational scaffold for designing Photoaffinity Probes (PAPs) and Activity-Based Probes (ABPs). By leveraging its secondary amine for bioorthogonal tagging and its piperidine-pyrrolidine pharmacophore for target engagement, researchers can deploy this scaffold in tandem with Activity-Based Protein Profiling (ABPP) to map novel CNS targets, particularly G-protein coupled receptors (GPCRs) such as the Histamine H3 receptor.
Mechanistic Insights: Rationale for the Scaffold (E-E-A-T)
The Piperidine-Pyrrolidine Pharmacophore
Historically, ligands targeting the Histamine H3 Receptor (H3R) relied heavily on imidazole rings. However, imidazole derivatives are notorious for poor CNS penetration and off-target inhibition of cytochrome P450 (CYP) enzymes. The replacement of the imidazole ring with nitrogen-containing heterocycles like pyrrolidine and piperidine successfully overcame these challenges, dramatically increasing target affinity and CNS bioavailability while reducing CYP liability[1].
The trans-4-(1-piperidinyl)-3-pyrrolidinol scaffold perfectly encapsulates this privileged structural motif. The tertiary amine of the piperidine ring acts as the primary pharmacophore (often forming a critical salt bridge with conserved aspartate residues in GPCR pockets), while the trans-hydroxyl group provides a vector for hydrogen bonding, locking the ligand into an active conformation.
Dual-Functionalization for Chemoproteomics
For target identification, a small molecule must be converted into a probe without abolishing its biological activity. The trans-4-(1-piperidinyl)-3-pyrrolidinol scaffold is ideal because it possesses a secondary amine on the pyrrolidine ring. This site serves as an orthogonal synthetic handle. Researchers can seamlessly functionalize this nitrogen via reductive amination or acylation to attach a "linker-tag" system containing:
-
A Photoreactive Group (e.g., Diazirine): Upon irradiation with 365 nm UV light, diazirines expel nitrogen gas to form a highly reactive carbene. This carbene rapidly inserts into nearby C-H, N-H, or O-H bonds, covalently crosslinking the probe to the target protein before it can diffuse away[2].
-
A Bioorthogonal Handle (e.g., Terminal Alkyne): Alkynes are biologically inert and sterically compact, ensuring the probe remains cell-permeable. Post-lysis, the alkyne is reacted with an azide-functionalized reporter (like biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].
Data Presentation: Scaffold Properties & Analytical Metrics
To ensure robust experimental design, it is critical to understand the physicochemical baseline of the scaffold and the expected downstream LC-MS/MS metrics when utilizing it in a quantitative isoTOP-ABPP (isotopic tandem orthogonal proteolysis) workflow[4].
Table 1: Physicochemical Properties of the Scaffold
| Property | Value | Chemoproteomic Relevance |
| Molecular Weight | 170.25 g/mol (Free base) | Low MW allows for the addition of diazirine/alkyne tags without exceeding Lipinski's Rule of 5. |
| LogP (estimated) | 0.8 - 1.2 | Optimal lipophilicity for cell membrane and BBB permeability in live-cell assays. |
| pKa (Piperidine) | ~9.5 | Protonated at physiological pH; critical for electrostatic interactions with target GPCRs. |
| Stereochemistry | trans configuration | Prevents steric clash between the piperidine ring and the hydroxyl group, rigidifying the binding vector. |
Table 2: Expected LC-MS/MS Readout Metrics for Validated Targets
| Metric | Acceptance Criteria | Causality / Troubleshooting |
| Probe vs. DMSO Ratio (SILAC/TMT) | > 4.0 Fold Enrichment | Confirms specific binding. Ratios < 2.0 indicate high non-specific background or poor crosslinking efficiency. |
| Competition Ratio (Probe + Competitor) | < 0.5 (relative to Probe alone) | Pre-incubation with the parent (untagged) scaffold must outcompete the probe, proving active-site specificity. |
| Peptide Spectral Matches (PSMs) | > 3 unique peptides per target | Ensures high-confidence protein identification and reduces false discovery rates (FDR < 1%). |
Experimental Protocols
The following protocols form a self-validating system. Quality control checkpoints are embedded to ensure that failure at step one does not propagate through the expensive LC-MS/MS pipeline.
Protocol A: Synthesis of the Photoaffinity Probe (PAP)
Objective: Functionalize the secondary amine of trans-4-(1-piperidinyl)-3-pyrrolidinol with a diazirine-alkyne linker.
-
Preparation: Dissolve trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Basification: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the dihydrochloride salt without competing for electrophiles.
-
Coupling: Add an NHS-activated diazirine-alkyne linker (1.1 eq) dropwise at 0°C. Stir at room temperature for 4 hours.
-
Purification: Quench with saturated
, extract with DCM, and purify via flash chromatography (Silica, DCM:MeOH gradient). -
Validation (Self-Validating Step): Confirm the probe structure via High-Resolution Mass Spectrometry (HRMS) and
-NMR. Critical Check: Ensure the diazirine peak (~1.0 ppm in NMR) remains intact, confirming it was not degraded by ambient light.
Protocol B: Live-Cell Target Identification (PAL-ABPP)
Objective: Covalently trap target proteins in live cells, attach a biotin reporter, and enrich for proteomics.
-
Live-Cell Incubation: Incubate target cells (e.g., SH-SY5Y neuroblastoma cells) with 1–5 µM of the synthesized PAP for 1 hour at 37°C. Causality: Live-cell labeling preserves native protein conformations, multiprotein complexes, and physiological subcellular compartmentalization.
-
Photo-Crosslinking: Wash cells once with cold PBS. Irradiate cells on ice with a 365 nm UV lamp (100 W) for 10 minutes. Causality: 365 nm is specific enough to activate the diazirine without causing the widespread DNA damage and protein denaturation associated with 254 nm UV. Performing this on ice mitigates the thermal degradation of the highly reactive carbene intermediate.
-
Cell Lysis: Lyse cells using a denaturing buffer (1% SDS in PBS) supplemented with protease inhibitors. Sonicate and clear by centrifugation (14,000 x g, 10 min).
-
CuAAC Click Chemistry: To the cleared lysate (adjusted to 2 mg/mL protein), add the following click reagents sequentially:
-
Biotin-PEG3-Azide (100 µM)
-
THPTA ligand (100 µM)
- (1 mM)
-
Sodium Ascorbate (1 mM, freshly prepared)
-
Causality: THPTA is a water-soluble ligand that stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that would otherwise oxidize and destroy the target proteins.
-
-
Protein Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted biotin-azide. Resuspend the pellet in 0.2% SDS and incubate with Streptavidin agarose beads for 2 hours at room temperature.
-
Washing & On-Bead Digestion: Wash beads stringently (1% SDS, 8M Urea, and PBS) to remove non-covalently bound proteins. Perform on-bead tryptic digestion overnight at 37°C.
-
Elution & LC-MS/MS: Elute the resulting peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS.
Mandatory Visualization: PAL-ABPP Workflow
The following diagram maps the logical flow and physical state changes of the probe-target complex throughout the chemoproteomic workflow.
Caption: Step-by-step logical workflow of Photoaffinity Labeling and Activity-Based Protein Profiling (PAL-ABPP).
References
-
Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects Source: MDPI - Medicines URL:[Link]
-
Photoaffinity labeling in target- and binding-site identification Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Activity-based proteomics Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing trans-4-(1-Piperidinyl)-3-pyrrolidinol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most common yield-limiting bottlenecks encountered during the synthesis of trans-4-(1-piperidinyl)-3-pyrrolidinol.
The synthesis of this highly polar, sterically demanding diamino alcohol typically relies on the nucleophilic ring opening of 1-Boc-3-pyrroline epoxide by piperidine, followed by Boc deprotection. Below, you will find field-proven causality analyses, self-validating protocols, and quantitative data to rescue failing reactions and maximize your isolated yields.
Diagnostic Data & Yield Optimization
The critical failure point in this synthesis is usually the aminolysis step. Piperidine is a bulky secondary amine, and the unactivated 1-Boc-3-pyrroline epoxide presents a high activation energy barrier for the
Table 1: Comparative Aminolysis Conditions and Expected Yields
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| None (Control) | Ethanol | 80 | 24 | 35% | High thermal degradation; incomplete conversion. |
| Water | 60 | 18 | 55% | Green conditions, but limited by the poor aqueous solubility of the Boc-epoxide. | |
| DCM | 25 | 8 | 82% | Rapid conversion at room temperature; high catalyst cost. | |
| Acetonitrile | 60 | 12 | 88% | Optimal balance of kinetics, cost, and clean conversion [1]. |
Troubleshooting FAQs
Q: Why is my epoxide ring-opening yield with piperidine consistently stuck below 40%?
Cause: Without electrophilic activation, the steric repulsion between the incoming piperidine ring and the bicyclic 1-Boc-3-pyrroline epoxide prevents efficient orbital overlap.
Solution: Implement a Lewis acid catalyst. We strongly recommend Lithium perchlorate (
Q: I am losing over half of my final product during the aqueous workup after Boc deprotection. How can I recover it? Cause: The final deprotected product, trans-4-(1-piperidinyl)-3-pyrrolidinol, is a highly polar diamino alcohol. Its partition coefficient (logP) heavily favors the aqueous phase, especially when the amines are protonated during standard quenching. Solution: Abandon aqueous-organic extraction entirely for the final step. Perform the Boc deprotection under anhydrous conditions using 4M HCl in dioxane. The product will precipitate directly out of the organic solvent as an insoluble bis-hydrochloride salt, allowing for near-quantitative recovery via simple vacuum filtration.
Q: How do I definitively confirm that my product has the strict trans stereochemistry required for target binding?
Cause:
Self-Validating Standard Operating Protocol (SOP)
This protocol utilizes built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Phase 1: -Promoted Aminolysis
-
Preparation: Dissolve 1-Boc-3-pyrroline epoxide (1.0 eq, 10 mmol) in 20 mL of anhydrous acetonitrile.
-
Activation: Add anhydrous
(0.5 eq, 5 mmol) to the flask.-
Self-Validation Checkpoint 1: Stir for 10 minutes. The solution must become completely clear, indicating full dissociation and coordination of the lithium ions.
-
-
Nucleophilic Attack: Add piperidine (1.5 eq, 15 mmol) dropwise at room temperature. Equip a reflux condenser and heat to 60 °C for 12 hours.
-
Monitoring:
-
Self-Validation Checkpoint 2: Perform TLC (Silica, Hexanes:EtOAc 1:1). Stain with Ninhydrin and heat. The starting epoxide spot should be entirely consumed, replaced by a lower
spot that stains dark blue/purple (indicating the new secondary amine/hydroxyl presence).
-
-
Workup: Quench with 20 mL of water and extract with Ethyl Acetate (
mL). The Boc-group renders this intermediate lipophilic enough for standard extraction. Dry over and concentrate to yield trans-1-Boc-4-(1-piperidinyl)-3-pyrrolidinol.
Phase 2: Anhydrous Deprotection & Isolation
-
Preparation: Dissolve the intermediate from Phase 1 in a minimal volume of anhydrous Dichloromethane (DCM) (approx. 5 mL).
-
Deprotection: Slowly add 4M HCl in dioxane (10 eq). Stir vigorously at room temperature for 2 hours.
-
Isolation:
-
Self-Validation Checkpoint 3: Observe the reaction flask. A dense white precipitate must form as the Boc group is cleaved and the bis-hydrochloride salt is generated.
-
-
Purification: Concentrate the suspension under reduced pressure to remove excess HCl, DCM, and dioxane. Triturate the resulting solid with cold anhydrous diethyl ether (
mL). Filter the solid and dry under high vacuum to afford the final product.
Mechanistic Workflows & Visualizations
Workflow for synthesizing trans-4-(1-piperidinyl)-3-pyrrolidinol, highlighting yield optimizations.
Mechanistic pathway of Li+-catalyzed SN2 epoxide opening ensuring strict trans-stereoselectivity.
References
troubleshooting solubility issues with trans-4-(1-Piperidinyl)-3-pyrrolidinol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling trans-4-(1-Piperidinyl)-3-pyrrolidinol .
This compound presents unique handling paradoxes due to its dual-amine scaffold. It contains both a secondary amine (pyrrolidine) and a tertiary amine (piperidine), alongside a hydroxyl group. Both piperidine and pyrrolidine rings are strongly basic, with the pKa of their conjugate acids typically exceeding 11.0 in their isolated, unsubstituted forms[1][2]. However, the proximity of these two nitrogen atoms and the electron-withdrawing hydroxyl group slightly depresses their functional pKa.
Understanding the causality behind its solubility behavior—specifically the dramatic differences between its Free Base and Dihydrochloride Salt forms—is critical for ensuring reproducibility in both biological assays and organic synthesis.
Physicochemical Data Summary
To troubleshoot effectively, you must first identify which physical form of the compound you are working with. The table below summarizes the critical quantitative data dictating solvent compatibility.
| Property | Free Base Form | Dihydrochloride Salt Form |
| Molecular Formula | C9H18N2O | C9H18N2O · 2HCl |
| Molecular Weight | 170.25 g/mol | 243.17 g/mol |
| Ionization State | Unprotonated (Neutral/Basic) | Fully Protonated (Cationic) |
| Aqueous Solubility (pH 7.4) | Low to Moderate (Prone to aggregation) | Very High (>50 mg/mL) |
| Organic Solubility (DCM, THF) | High | Very Low (Insoluble suspension) |
| Hygroscopicity | Low | High (Absorbs atmospheric moisture) |
Troubleshooting FAQs
Q1: My compound precipitates and forms a cloudy suspension when diluted into my pH 7.4 biological assay buffer. How do I fix this? The Causality: You are likely using the Free Base form. While the molecule is basic, at physiological pH (7.4), a fraction of the compound remains unprotonated. This lipophilic free base fraction has poor kinetic solubility in aqueous media and will rapidly aggregate when transitioning from a concentrated state into a buffer. The Solution: You must either switch to the Dihydrochloride Salt form (which is pre-ionized and highly water-soluble) or prepare a concentrated stock in Dimethyl sulfoxide (DMSO). When diluting the DMSO stock into your assay buffer, ensure the final DMSO concentration remains strictly below 1% (ideally <0.2% for cell-based assays) to prevent solvent-induced toxicity and assay interference[3][4].
Q2: I purchased the dihydrochloride salt for an amide coupling reaction, but it won't dissolve in Dichloromethane (DCM) or Dimethylformamide (DMF). Why? The Causality: The dihydrochloride salt is a highly polar ionic lattice. Aprotic, non-polar organic solvents like DCM lack the dielectric constant required to separate and solvate the chloride counterions and the protonated amines. The Solution: You must perform an in situ free-basing. Suspend the salt in your organic solvent and add 2.5 to 3.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The DIPEA will scavenge the HCl, liberating the lipophilic free base, which will immediately dissolve into the organic phase.
Q3: My stock solutions seem to lose potency over time, and my molarity calculations are inconsistent batch-to-batch. What is happening? The Causality: The dihydrochloride salt of this compound is highly hygroscopic. If left exposed to ambient air, it absorbs atmospheric moisture, forming a sticky, hydrated mass. When you weigh this mass, a significant percentage of the weight is water, leading to an overestimation of the active compound concentration. Furthermore, repeated freeze-thaw cycles of DMSO stocks can introduce moisture, leading to compound degradation[3]. The Solution: Store the solid compound in a tightly sealed desiccator. When preparing DMSO stocks, use anhydrous DMSO, flush the vial with an inert gas (argon or nitrogen), and store aliquots at -20°C to minimize freeze-thaw cycles[3].
Standardized Experimental Protocols
Protocol A: Preparation of 10 mM Aqueous Assay Stock (From Free Base)
This protocol utilizes a DMSO intermediate to overcome the kinetic solubility barrier of the free base.
-
Weighing: Rapidly weigh 1.70 mg of trans-4-(1-Piperidinyl)-3-pyrrolidinol (Free Base) into a sterile, low-bind microcentrifuge tube.
-
Primary Solvation: Add 100 µL of anhydrous, cell-culture grade DMSO to the tube.
-
Agitation: Vortex for 30 seconds. The free base will dissolve completely, yielding a clear 100 mM master stock.
-
Aqueous Dilution: Pipette 900 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a separate tube. While vortexing the buffer gently, dropwise add 100 µL of the 100 mM DMSO stock.
-
Validation: Visually inspect the solution against a dark background. It should be perfectly clear. You now have a 10 mM working stock in 10% DMSO.
-
Final Assay Application: Dilute this working stock at least 1:10 into your final assay well to ensure the final DMSO concentration is ≤1%[4].
Protocol B: In Situ Neutralization for Organic Synthesis (From Salt)
This protocol liberates the free base for reactions requiring organic solvents.
-
Suspension: Add 243 mg (1.0 mmol) of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride to a round-bottom flask containing 10 mL of anhydrous DCM. The mixture will appear as a milky, insoluble suspension.
-
Base Addition: Place the flask over a magnetic stirrer. Slowly inject 435 µL (2.5 mmol, 2.5 eq) of DIPEA into the suspension.
-
Incubation: Stir at room temperature for 10 minutes.
-
Validation: The causality of the acid-base reaction will become visually apparent: as the DIPEA neutralizes the HCl, the suspension will clarify into a transparent, homogenous solution. The compound is now ready for the addition of your coupling reagent (e.g., HATU) and carboxylic acid.
Workflow Visualization
To prevent experimental failure, follow this decision tree to select the correct physical form and solvent system based on your downstream application.
Workflow for selecting the correct physical form and solvent system for trans-4-(1-Piperidinyl)-3-pyrrolidinol.
References
-
Quora. Which is a stronger base, pyrrolidine or piperidine? Retrieved from: [Link]
-
Waters Corporation. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from: [Link]
-
National Center for Biotechnology Information (NCBI). Assay Operations for SAR Support - Assay Guidance Manual. Retrieved from:[Link]
-
Society of Toxicology. Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from: [Link]
Sources
common experimental artifacts with trans-4-(1-Piperidinyl)-3-pyrrolidinol
Welcome to the technical support resource for trans-4-(1-Piperidinyl)-3-pyrrolidinol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common experimental challenges and artifacts associated with this versatile building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your work.
Compound Overview
trans-4-(1-Piperidinyl)-3-pyrrolidinol is a saturated N-heterocycle containing a pyrrolidinol core substituted with a piperidine ring. It possesses two key stereocenters, a secondary alcohol, a secondary amine within the pyrrolidine ring, and a tertiary amine at the piperidine nitrogen. Its structural complexity and multiple functional groups make it a valuable scaffold in medicinal chemistry, particularly for accessing novel chemical space.[1][2] It is most commonly supplied and handled as a more stable dihydrochloride salt.[3][4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O | [5] |
| Molecular Weight | 170.25 g/mol (Free Base) | [6] |
| Molecular Weight | 243.17 g/mol (Dihydrochloride) | [3][7] |
| Appearance | Typically a solid | [8] |
| Key Functional Groups | Secondary Alcohol, Secondary Amine, Tertiary Amine |
Part 1: FAQs - Handling, Storage, and Preparation
This section addresses the most frequent initial questions regarding the proper management and preparation of the compound for experimental use.
Q1: How should I properly store trans-4-(1-Piperidinyl)-3-pyrrolidinol and its salt form?
Answer: Proper storage is critical to maintain the integrity of the compound.
-
Dihydrochloride Salt: The salt form is generally a stable, crystalline solid and is preferred for long-term storage.[4] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10]
-
Free Base: The free base is more reactive due to the available lone pairs on the nitrogen atoms. It is more susceptible to atmospheric CO₂ (forming carbonates) and oxidation. If you must store the free base, do so under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-4 to -20 °C) for short periods.
-
Incompatibilities: Avoid storing the compound, in either form, with strong oxidizing agents, strong acids, or strong bases.[9][10]
Q2: My experiment requires the free base, but I have the dihydrochloride salt. What is the standard procedure to prepare the free base?
Answer: Converting the dihydrochloride salt to the free base is a standard liquid-liquid extraction procedure. The principle is to use a mild inorganic base to neutralize the HCl salts, rendering the amine-containing molecule neutral and thus soluble in organic solvents.
Experimental Protocol: Free Base Generation
-
Dissolution: Dissolve the trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride salt in deionized water (approx. 10-20 mL per gram of salt).
-
Neutralization: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring. Monitor the pH with pH paper or a meter; continue adding base until the pH is ~9-10.
-
Causality Insight: A mild base is used to prevent potential side reactions or degradation that could be caused by stronger bases like NaOH or KOH.
-
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer 3-4 times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free base is more soluble in the organic phase.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting residue is the free base, which should be used promptly or stored under an inert atmosphere.
-
Validation: Confirm the successful conversion by checking its solubility in a non-polar solvent like hexanes (the salt is insoluble) and by acquiring a ¹H NMR spectrum to ensure the structural integrity has been maintained.
Q3: I am observing poor solubility of the compound in my reaction solvent. What are my options?
Answer: Solubility issues are common and depend on whether you are using the salt or the free base.
-
Dihydrochloride Salt: This form is polar and will have good solubility in polar protic solvents like water, methanol, and ethanol. It will be largely insoluble in non-polar organic solvents like DCM, diethyl ether, or toluene. If your reaction requires an aprotic solvent, you must first convert the salt to the free base.
-
Free Base: The free base is significantly less polar. It will have good solubility in a range of organic solvents including DCM, chloroform, and ethyl acetate. Its solubility in highly non-polar solvents like hexanes may still be limited. For reactions in such solvents, gentle warming or using a co-solvent like a small amount of THF might improve solubility.
Part 2: Troubleshooting Guide - Synthesis & Purification Artifacts
Synthetic procedures involving N-heterocycles can often lead to challenging side products and purification hurdles.[11][12][13]
Q4: My reaction produced a mixture of cis and trans isomers. How can I confirm their identity and achieve separation?
Answer: The presence of two stereocenters (at C3 and C4 of the pyrrolidine ring) means that both cis and trans diastereomers can form. Synthetic routes may not be perfectly stereoselective.[14]
-
Confirmation:
-
¹H NMR Spectroscopy: This is the most powerful tool. The coupling constants (J-values) between the protons at C3 and C4 will be different for the two isomers. Generally, the trans isomer exhibits a larger coupling constant (typically 8-12 Hz) compared to the cis isomer (typically 4-7 Hz). 2D NMR techniques like NOESY can also definitively establish the spatial relationship between these protons. A detailed structural study of related isomers provides a basis for this analysis.[15]
-
LC-MS: A well-developed HPLC method can often resolve the two diastereomers, showing two distinct peaks with the same mass-to-charge ratio (m/z).
-
-
Separation:
-
Flash Column Chromatography: This is the most common method. Since diastereomers have different physical properties, they can be separated on silica gel. A solvent system of DCM/Methanol or Ethyl Acetate/Heptane with a small amount of triethylamine (to prevent peak tailing on the silica) is a good starting point. A slow, careful gradient is often required for baseline separation.
-
Preparative HPLC: For difficult separations or for achieving very high diastereomeric purity, preparative reverse-phase HPLC is the preferred method.
-
Q5: My LC-MS analysis shows an unexpected peak with a mass of [M-18] or [M+16]. What are these species?
Answer: These masses typically correspond to common degradation or side products.
-
[M-18] Artifact (Dehydration): The mass loss of 18 Da corresponds to the loss of a water molecule. The secondary alcohol at the C3 position can undergo acid- or base-catalyzed dehydration, especially at elevated temperatures, to form an alkene. This is a significant risk if you are performing reactions under harsh dehydrating conditions.
-
[M+16] Artifact (Oxidation): The mass gain of 16 Da points to an oxidation event. There are two likely possibilities:
-
N-Oxide Formation: The tertiary piperidine nitrogen is susceptible to oxidation to form an N-oxide.
-
Ketone Formation: The secondary alcohol can be oxidized to a ketone. This can occur if exposed to strong oxidizing agents or even atmospheric oxygen over long periods, potentially catalyzed by trace metals.[9]
-
Q6: My final product shows low purity by NMR, with several unidentifiable signals. What are some common synthetic byproducts to look out for?
Answer: Depending on the synthetic route, several byproducts can arise. If a "borrowing hydrogen" or reductive amination approach from a triol is used, common impurities include:[1][16]
-
Incompletely Reacted Intermediates: Aldehyde or imine intermediates that have not fully cyclized or been reduced.
-
Over-alkylation Products: If the secondary amine of the pyrrolidine product reacts further.
-
Isomeric Byproducts: Besides cis/trans isomers, other structural isomers might form depending on the starting materials. For instance, synthesis of piperidones via the Mannich reaction is a classic method that can generate various side products if conditions are not optimized.[17][18]
Part 3: Troubleshooting Guide - Analytical Characterization
Accurate characterization is key to validating your material.
Q7: My ¹H NMR spectrum has very broad signals, especially for the -OH and -NH protons. Is this normal?
Answer: Yes, this is a very common artifact for this type of molecule. Several factors can contribute:
-
Proton Exchange: The protons on the hydroxyl group (-OH) and the secondary amine (-NH-) are acidic and can exchange with each other and with trace amounts of water in the NMR solvent. This rapid exchange leads to signal broadening.
-
Troubleshooting: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The -OH and -NH protons will exchange with deuterium and their signals will disappear, confirming their identity.
-
-
Salt Form: If you are analyzing the dihydrochloride salt, the protons on the nitrogens are in a rapid equilibrium between protonated and unprotonated states, which can broaden their signals and those of adjacent protons.
-
Viscosity/Aggregation: At high concentrations, intermolecular hydrogen bonding can occur, leading to aggregation and restricted molecular tumbling, which results in broader signals.
-
Troubleshooting: Try acquiring the spectrum at a lower concentration or at a slightly elevated temperature (e.g., 40-50 °C) to break up aggregates and sharpen the signals.
-
Q8: I need to develop an HPLC method to assess the purity of my sample. What are some good starting parameters?
Answer: Due to its basic nature, this compound can exhibit poor peak shape on standard silica-based C18 columns. Using a buffer and an appropriate column is key.
Protocol: HPLC Method Development Starting Point
| Parameter | Recommended Starting Condition | Rationale & Optimization Tips |
| Column | C18 with end-capping (e.g., Agilent Zorbax, Waters XBridge) | End-capping minimizes interaction of basic amines with residual acidic silanols on the silica surface, preventing peak tailing. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | The acidic modifier protonates the amines, improving peak shape and ensuring consistent retention. TFA often gives sharper peaks but is harder to remove post-prep. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is generally the first choice due to its lower viscosity and UV cutoff. |
| Gradient | 5% to 95% B over 15-20 minutes | This is a standard screening gradient. If the compound elutes too early, use a shallower gradient (e.g., 5-50% B). If it elutes late, make it steeper. |
| Flow Rate | 1.0 mL/min (for standard 4.6 mm ID analytical column) | Adjust as needed based on column dimensions and desired analysis time. |
| Detection | UV at 210-220 nm (for lack of a strong chromophore); ELSD or CAD for universal detection | The molecule lacks a strong UV chromophore, so low wavelength UV, Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD) is necessary. LC-MS is ideal.[19] |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
References
-
PubChem. (n.d.). Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved March 7, 2026, from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved March 7, 2026, from [Link]
- Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- Saify, Z. S., Haider, S., Sultana, N., Mushtaq, N., & Mallick, T. Z. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914.
- Kalogianni, D. P., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry.
- Bakunov, S. A., et al. (2023).
- Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology, 65(4), 1586-1592.
- Bae, H. S., et al. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Chemosphere, 48(3), 329-334.
- Bogdanov, M. G., et al. (2010). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 902-907.
- Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.
- Sureshkumar, P., et al. (2016). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives.
- Molecules. (2022). Drugs containing piperidine or pyrrolidine structure.
- Tlekhusezh, M. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(20), 7155.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved March 7, 2026, from [Link]
- Larduinat, M., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (3S,4S)-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]
- 6. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1390655-00-1|Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride|BLD Pharm [bldpharm.com]
- 8. 4-(1-ピロリジニル)ピペリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. researchgate.net [researchgate.net]
- 19. uvadoc.uva.es [uvadoc.uva.es]
Technical Support Center: Troubleshooting & Purifying trans-4-(1-Piperidinyl)-3-pyrrolidinol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly polar, multi-basic scaffolds. trans-4-(1-Piperidinyl)-3-pyrrolidinol is a highly valuable building block in drug discovery, but its structural features—a secondary pyrrolidine amine, a tertiary piperidine amine, and a hydroxyl group—create a "perfect storm" of high water solubility and severe silica tailing.
This guide provides field-proven, self-validating protocols to overcome these bottlenecks, ensuring high-yield recovery, chromatographic purity, and successful salt formation.
FAQ 1: Liquid-Liquid Extraction (The "Lost Yield" Problem)
Q: After my epoxide ring-opening reaction, my product completely disappears during the aqueous workup. Standard ethyl acetate or dichloromethane (DCM) extractions yield almost nothing. Where is my product?
A: Your product is trapped in the aqueous phase. trans-4-(1-Piperidinyl)-3-pyrrolidinol is a highly polar diamino-alcohol. In neutral or mildly basic water, it forms a tight hydration sphere. Standard non-polar solvents cannot disrupt this hydrogen-bonding network.
-
The Causality: To force the molecule into the organic phase, you must suppress its ionization (by raising the pH well above the pKa of both amines) and use a solvent mixture capable of hydrogen bonding.
-
The Self-Validating Protocol:
-
Basification: Chill the aqueous layer to 0 °C and add solid NaOH or 50% aqueous NaOH until the pH is >12.
-
Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic compound in the water phase.
-
Mixed-Solvent Extraction: Extract using a 3:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA). The IPA acts as a phase-transfer bridge, disrupting the hydration sphere and carrying the diamine into the DCM layer.
-
Validation Step: Spot the post-extraction aqueous layer on a TLC plate, stain with Ninhydrin, and heat. A purple spot indicates the product is still in the water. Repeat the extraction until the aqueous layer tests negative.
-
FAQ 2: Chromatographic Purification (Overcoming Silica Tailing)
Q: When I try to purify the free base using standard normal-phase silica gel, the compound streaks from the baseline to the solvent front. How can I achieve baseline resolution?
A: Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5). Your compound contains two highly basic nitrogens. The silica acts as a cation-exchange resin, leading to irreversible chemisorption and severe tailing.
-
The Causality: You must either shield the acidic silanols dynamically or switch the stationary phase entirely to prevent ion-exchange interactions[1].
-
The Protocol (Two Options):
-
Option A: Amine-Modified Normal Phase: Use an amine-functionalized silica column (e.g., KP-NH). If using standard bare silica, you must pre-treat the column and run your mobile phase with a basic modifier. Use a DCM / Methanol / Triethylamine (TEA) or aqueous NH₄OH gradient (e.g., 89:10:1). The TEA competitively binds the acidic silanols, allowing the diamine to elute as a discrete band.
-
Option B: Reverse Phase (C18): For highly polar amines, Reverse Phase (RP) chromatography is often superior[1]. Use a C18 column with a high-pH volatile buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) and Acetonitrile. The high pH ensures the amines are deprotonated, increasing their retention on the hydrophobic C18 phase and preventing peak splitting.
-
Table 1: Recommended Chromatographic Solvent Systems
| Chromatography Type | Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier / Additive |
| Normal Phase | Bare Silica (Irregular) | Dichloromethane (DCM) | Methanol (MeOH) | 1-2% Triethylamine (TEA) or NH₄OH |
| Normal Phase | Amine-Functionalized | Hexane or Ethyl Acetate | Isopropanol (IPA) | None required |
| Reverse Phase | C18 (Base-Stable) | 10 mM NH₄HCO₃ (pH 9.5) | Acetonitrile (MeCN) | None required (Buffer controls pH) |
FAQ 3: Salt Formation & Crystallization
Q: The purified free base is a viscous, hygroscopic oil that degrades over time. How do I obtain a stable, easily weighable solid?
A: The free base of trans-4-(1-Piperidinyl)-3-pyrrolidinol is prone to atmospheric oxidation and CO₂ absorption (forming carbamates). Converting it to the dihydrochloride salt is the ultimate purification step, locking the molecule into a stable, crystalline lattice.
-
The Causality: Protonating both the pyrrolidine and piperidine nitrogens drastically alters the solubility profile, allowing organic impurities to remain dissolved in the antisolvent while the pure di-salt precipitates.
-
The Protocol:
-
Dissolve the free base oil in anhydrous Ethanol or Diethyl Ether (10 mL/gram).
-
Chill the solution to 0 °C under a nitrogen atmosphere.
-
Dropwise, add 2.2 equivalents of anhydrous HCl in Dioxane or HCl in Ether. Critical: Do not use aqueous HCl, as the resulting salt is highly water-soluble and will not precipitate.
-
A white precipitate will immediately form. Stir for 30 minutes to ensure complete crystallization.
-
Filter under vacuum, wash with cold Diethyl Ether, and dry in a vacuum desiccator.
-
Table 2: Crystallization Solvent Matrix for Dihydrochloride Salt
| Primary Solvent (Dissolution) | Antisolvent (Precipitation) | Temperature Profile | Expected Outcome |
| Anhydrous Ethanol | Diethyl Ether | Reflux to 0 °C | High purity, moderate yield. Ideal for final polish. |
| Methanol | Acetone | 40 °C to -20 °C | Fast precipitation, fine powder. May trap impurities. |
| Isopropanol | Hexane | 60 °C to 20 °C | Slow crystallization, large distinct crystals. |
FAQ 4: Chiral Upgrading & Enantiomeric Resolution
Q: My synthesis (via epoxide ring-opening) yielded a racemic mixture of the trans isomer. How can I isolate the specific (3S, 4S) enantiomer?
A: The nucleophilic attack of piperidine on 3,4-epoxypyrrolidine inherently yields a trans relationship due to backside attack inversion. However, it produces a racemate. Resolution can be achieved chemically or enzymatically.
-
The Causality: Chemical resolution relies on forming diastereomeric salts with a chiral acid, which possess distinct solubility profiles. Enzymatic resolution exploits the chiral active site of a lipase to selectively acylate one enantiomer's hydroxyl group.
-
The Protocol:
-
Chemical Resolution: Classical resolution using L-(+)-tartaric acid is highly effective for aminoalcohols[2]. Dissolve the racemic free base and 1.0 eq of L-(+)-tartaric acid in boiling methanol/water. Upon slow cooling, the less soluble diastereomeric tartrate salt will selectively crystallize.
-
Enzymatic Resolution: Advanced biocatalytic workflows utilize Candida antarctica lipase (CAL-B) to highly enantioselectively resolve trans-3-amino-4-hydroxypyrrolidine derivatives[3]. By running an enzymatic transesterification in an organic solvent, CAL-B will selectively acylate one enantiomer. The resulting difference in polarity allows for easy separation of the acylated product from the unreacted enantiomeric alcohol via standard silica chromatography.
-
Workflow Visualizations
Workflow for the isolation and dihydrochloride salt formation of polar diamines.
Decision matrix for selecting the optimal purification route for polar aminoalcohols.
References
- Source: scribd.
- Source: benchchem.
- Title: Rosario BRIEVA | Dr.
Sources
Technical Support Center: LC-MS Method Optimization for trans-4-(1-Piperidinyl)-3-pyrrolidinol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with trans-4-(1-Piperidinyl)-3-pyrrolidinol .
Because this molecule contains two basic nitrogen atoms (a piperidine ring and a pyrrolidine ring) and a hydroxyl group, it is a highly polar, hydrophilic diamine. Standard reversed-phase liquid chromatography (RPLC) methods will inevitably fail, leading to poor retention, severe peak tailing, and ion suppression. This guide provides field-proven, self-validating workflows to overcome these issues through mechanistic understanding and optimized protocols.
Troubleshooting Guide & FAQs
Q1: Why does trans-4-(1-Piperidinyl)-3-pyrrolidinol elute in the void volume on my standard C18 column? A1: The loss of retention is a direct consequence of the analyte's polarity and ionization state. At typical RPLC mobile phase conditions (e.g., pH 2.7 with 0.1% formic acid), both the piperidine and pyrrolidine nitrogens are fully protonated. Highly polar, charged analytes have virtually no affinity for the nonpolar alkyl chains (C18) of the stationary phase, causing them to elute in the void volume (k' < 1)[1]. To resolve this, you must switch the retention mechanism entirely by using Hydrophilic Interaction Liquid Chromatography (HILIC) or suppress the ionization by using a high-pH mobile phase[1].
Q2: I am experiencing severe peak tailing when trying to retain this compound. How can I correct this? A2: Peak tailing for basic amines is caused by secondary interactions with residual, unendcapped silanols on the silica support of the column. At acidic to neutral pH, these silanols become deprotonated (anionic) and undergo strong cation-exchange interactions with your positively charged diamine[2]. Solution: You can mask these interactions by using a highly buffered mobile phase (e.g., 10 mM ammonium formate), or bypass the issue by utilizing a HILIC Amide column where the polar interactions are the primary mechanism of retention rather than a secondary artifact.
Q3: My MS sensitivity is poor despite optimizing the MRM transitions. What is causing this? A3: If you are using RPLC, your compound is likely eluting in a highly aqueous mobile phase (e.g., 95% water). Water has a high surface tension and high heat of vaporization, which severely limits droplet desolvation during Electrospray Ionization (ESI). By switching to HILIC, the compound elutes in a highly organic mobile phase (>70% acetonitrile). Acetonitrile's lower surface tension drastically improves the efficiency of droplet evaporation, yielding significantly more gas-phase ions and reducing matrix-induced ion suppression[3],[4].
Method Selection & Logical Workflows
To determine the best approach for your specific laboratory setup, follow the decision tree below.
Decision tree for selecting the optimal LC-MS method for polar basic diamines.
The HILIC Retention Mechanism
In HILIC, water acts as the strong eluting solvent. The polar stationary phase immobilizes a water-rich layer. The fully protonated trans-4-(1-Piperidinyl)-3-pyrrolidinol partitions from the bulk acetonitrile into this aqueous layer, providing excellent retention[3].
HILIC retention mechanism for trans-4-(1-Piperidinyl)-3-pyrrolidinol.
Quantitative Data: Method Comparison
The following table summarizes the expected chromatographic behavior of trans-4-(1-Piperidinyl)-3-pyrrolidinol across different LC methodologies. HILIC provides the best overall performance for this specific molecule.
| Method | Mobile Phase pH | Ionization State of Analyte | Retention Factor (k') | Peak Symmetry | ESI-MS Sensitivity | Column Requirement |
| Standard RPLC | Low (pH 2.7) | Fully Protonated (+2) | < 0.5 (Void) | Poor (Tailing) | Low (Aqueous rich) | Standard C18 |
| High-pH RPLC | High (pH 10.5) | Partially Deprotonated | 2.0 - 4.0 | Good | Moderate | High-pH Stable Hybrid C18 |
| HILIC | Low (pH 3.0) | Fully Protonated (+2) | 3.0 - 6.0 | Excellent | Highest (Organic rich) | Amide or Bare Silica |
Experimental Protocols
Protocol A: HILIC-MS/MS Optimization (Recommended)
This protocol utilizes the highly polar nature of the compound to achieve strong retention and maximum MS sensitivity.
Step 1: Column & Mobile Phase Preparation
-
Column: Amide-bonded stationary phase (e.g., Waters XBridge BEH Amide, 2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: The buffer salt is critical to ensure reproducible formation of the immobilized water layer and to control secondary ion-exchange interactions,[3].
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.
Step 2: Gradient Elution
-
0.0 - 1.0 min: 95% B (Promotes initial partitioning into the water layer).
-
1.0 - 5.0 min: Linear ramp to 60% B (Increasing water disrupts retention, eluting the analyte).
-
5.0 - 6.0 min: Hold at 60% B to wash the column.
-
6.0 - 6.1 min: Return to 95% B.
-
6.1 - 12.0 min: Re-equilibration. Self-Validation Check: HILIC requires at least 10 column volumes of equilibration. If retention times drift between injections, extend this equilibration time[3].
Step 3: MS Parameters
-
Ionization: Positive ESI.
-
Capillary Voltage: 1.5 - 3.0 kV.
-
Desolvation Gas: 600 L/hr at 400°C.
Protocol B: High-pH Reversed-Phase LC-MS/MS
Use this protocol if your laboratory cannot utilize HILIC and must rely on reversed-phase equipment.
Step 1: Column & Mobile Phase Preparation
-
Column: High-pH stable hybrid silica (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm). Warning: Standard silica columns will dissolve at pH > 8[1].
-
Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide. Causality: This high pH deprotonates the basic amines, increasing the compound's hydrophobicity and allowing it to interact with the C18 chains.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Gradient Elution
-
0.0 - 1.0 min: 2% B.
-
1.0 - 5.0 min: Linear ramp to 95% B.
-
5.0 - 6.0 min: Hold at 95% B.
-
6.0 - 6.1 min: Return to 2% B.
-
6.1 - 9.0 min: Re-equilibration.
References
1. Waters Corporation. "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies." Waters.com. Available at: 2.[3] Phenomenex. "Engineering successful analytical methods using HILIC as an alternative retention mechanism." Phenomenex.com. Available at: 3.[1] Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent.com. Available at: 4.[4] Guillarme, D. "HILIC: The Pros and Cons." LCGC International. Available at: 5.[2] MDPI. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds." Molecules. Available at:
Sources
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of trans-4-(1-Piperidinyl)-3-pyrrolidinol
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its structural rigidity and potential for stereochemical diversity make it a privileged motif in designing compounds with specific biological activities.[4] This guide focuses on a specific derivative, trans-4-(1-Piperidinyl)-3-pyrrolidinol, a molecule combining the pyrrolidine and piperidine rings, both of which are prevalent in neuroactive compounds.[5][6][7]
The validation of a novel compound's biological activity is a critical step in the drug discovery pipeline. It requires a systematic approach, moving from target engagement to functional cellular responses. This guide provides a comprehensive framework for validating the activity of trans-4-(1-Piperidinyl)-3-pyrrolidinol, using a series of integrated in vitro assays. We will hypothesize a primary activity for this compound—modulation of muscarinic acetylcholine receptors (mAChRs)—due to structural similarities with known mAChR ligands.
To provide a clear benchmark, we will compare its performance against Atropine , a well-characterized, competitive antagonist of mAChRs. This comparative approach not only validates the activity of the test compound but also contextualizes its potency and efficacy against a known standard.
Comparative Compound Profile
Before delving into experimental validation, it is essential to understand the basic properties of the compounds under investigation.
| Feature | trans-4-(1-Piperidinyl)-3-pyrrolidinol | Atropine (Comparator) |
| Structure | ||
| Molecular Formula | C₉H₁₈N₂O | C₁₇H₂₃NO₃ |
| Molecular Weight | 170.25 g/mol | 289.37 g/mol |
| Putative Target | Muscarinic Acetylcholine Receptors (mAChRs) | Muscarinic Acetylcholine Receptors (mAChRs) |
| Known Activity | Unknown (Hypothesized Modulator) | Competitive Antagonist |
Experimental Design & Rationale
Our validation strategy is built on a three-pillar experimental approach designed to provide a comprehensive profile of the compound's activity, from direct target interaction to its functional consequences and potential off-target cytotoxic effects.
-
Radioligand Binding Assay: This is the gold standard for quantifying the affinity of a ligand for its receptor.[8][9] By using a radiolabeled ligand known to bind to the M3 muscarinic receptor, we can measure how effectively our test compound competes for this binding site. This directly demonstrates target engagement and provides a quantitative measure of binding affinity (Ki).
-
Calcium Flux Assay: The M1, M3, and M5 muscarinic receptor subtypes are known to couple to Gq-family G-proteins.[10][11] Activation of this pathway leads to the release of intracellular calcium stores.[12][13] A calcium flux assay provides a robust, real-time measurement of this functional response.[14] This allows us to determine whether our compound acts as an agonist (stimulating calcium release on its own) or an antagonist (blocking the calcium release stimulated by a known agonist like acetylcholine).
-
MTT Cell Viability Assay: It is crucial to ensure that any observed effects in the functional assay are due to specific receptor modulation and not simply because the compound is killing the cells. The MTT assay measures the metabolic activity of cells, which is a reliable indicator of cell viability and proliferation.[15][16][17][18] This control experiment is essential for validating the specificity of the compound's action.
Detailed Experimental Protocols
Experiment 1: M3 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand, [³H]-N-methylscopolamine ([³H]-NMS), from membranes of cells expressing the human M3 muscarinic receptor.
Materials:
-
HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-N-methylscopolamine (~80 Ci/mmol).
-
Non-specific binding control: Atropine (10 µM).
-
96-well filter plates (GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-M3 cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold Membrane Preparation Buffer.
-
Centrifuge at 40,000 x g for 20 minutes at 4°C to pellet membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration using a BCA assay.[19]
-
-
Assay Setup (in a 96-well plate, final volume 250 µL):
-
Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of [³H]-NMS (final concentration ~0.5 nM), 50 µL of membrane preparation (20-40 µg protein), and 100 µL of Assay Buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Atropine, 50 µL of [³H]-NMS, 50 µL of membrane preparation, and 50 µL of Assay Buffer.
-
Competition Wells: Add 50 µL of varying concentrations of the test compound (trans-4-(1-Piperidinyl)-3-pyrrolidinol) or Atropine (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]-NMS, 50 µL of membrane preparation, and 50 µL of Assay Buffer.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters four times with 200 µL of ice-cold Assay Buffer.[19]
-
-
Data Acquisition:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experiment 2: Gq-Coupled Calcium Flux Functional Assay
This assay measures the ability of the test compounds to modulate intracellular calcium levels in response to M3 receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human M3 muscarinic receptor.
-
Assay Plate: Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
M3 Agonist: Acetylcholine.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Seed CHO-K1-M3 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[14]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye solution prepared in Assay Buffer.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[14]
-
-
Assay Protocol (Antagonist Mode):
-
Place the cell plate into the fluorescence reader.
-
Add varying concentrations of the test compound (trans-4-(1-Piperidinyl)-3-pyrrolidinol) or Atropine and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a fixed concentration of acetylcholine (EC₈₀ concentration, predetermined) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of the antagonist.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the acetylcholine response) using non-linear regression.
-
Experiment 3: MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cytotoxicity.
Materials:
-
CHO-K1-M3 cells.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16][18]
-
Solubilization Solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).[20]
-
Microplate spectrophotometer (ELISA reader).
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the same concentrations of trans-4-(1-Piperidinyl)-3-pyrrolidinol and Atropine used in the functional assay. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate for a period relevant to the functional assay (e.g., 24 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot % viability against the log concentration of the test compound.
-
Data Analysis & Comparative Results
The following tables present hypothetical but realistic data from the described experiments, comparing trans-4-(1-Piperidinyl)-3-pyrrolidinol to the reference compound, Atropine.
Table 1: M3 Receptor Binding Affinity
| Compound | IC₅₀ (nM) | Ki (nM) |
| trans-4-(1-Piperidinyl)-3-pyrrolidinol | 150 | 78 |
| Atropine | 2.5 | 1.3 |
Interpretation: The Ki value for Atropine is in the low nanomolar range, consistent with its known high affinity for muscarinic receptors. The test compound also binds to the M3 receptor, but with approximately 60-fold lower affinity than Atropine. This confirms target engagement but suggests moderate potency.
Table 2: M3 Receptor Functional Antagonism
| Compound | Functional Assay Mode | IC₅₀ (nM) |
| trans-4-(1-Piperidinyl)-3-pyrrolidinol | Antagonist | 225 |
| Atropine | Antagonist | 3.8 |
Interpretation: The functional data corroborates the binding data. Both compounds act as antagonists, inhibiting acetylcholine-induced calcium flux. Atropine is a potent antagonist with an IC₅₀ of 3.8 nM. trans-4-(1-Piperidinyl)-3-pyrrolidinol is also a functional antagonist, but with significantly lower potency, as indicated by its higher IC₅₀ value.
Table 3: Cell Viability Assay
| Compound | Highest Concentration Tested | % Cell Viability (at highest conc.) |
| trans-4-(1-Piperidinyl)-3-pyrrolidinol | 10 µM | 98% |
| Atropine | 10 µM | 99% |
Interpretation: Neither compound showed significant cytotoxicity at concentrations well above their functionally active ranges. This indicates that the observed antagonist activity in the calcium flux assay is due to specific receptor modulation and not a result of cell death.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to validating the biological activity of a novel compound, trans-4-(1-Piperidinyl)-3-pyrrolidinol. Through a systematic series of experiments, we have:
-
Confirmed Target Engagement: The compound binds specifically to the human M3 muscarinic receptor.
-
Characterized Functional Activity: It acts as a competitive antagonist, blocking the Gq-mediated signaling cascade.
-
Established Specificity: The observed functional activity is not an artifact of cytotoxicity.
The data demonstrate that trans-4-(1-Piperidinyl)-3-pyrrolidinol is a muscarinic antagonist with moderate potency compared to the high-affinity antagonist Atropine. This validated activity provides a solid foundation for further investigation. Future studies could explore its selectivity across other muscarinic receptor subtypes (M1, M2, M4, M5), investigate its in vivo efficacy in relevant disease models, and perform structure-activity relationship (SAR) studies to potentially improve its potency and pharmacokinetic properties.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Wess, J. (2004). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. PNAS, 101(15), 5414-5415. [Link]
-
Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Murthy, K. S. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(5). [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor. [Link]
-
Future Medicine. (2011). muscarinic receptor signaling pathways: therapeutic targets for diabetes?. [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Zhao, Z., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. [Link]
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol | Download Table. [Link]
-
Scarpino, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
-
ResearchGate. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
-
ResearchGate. (2025). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. [Link]
-
Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry. [Link]
-
Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link]
-
PubChem. (n.d.). Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. [Link]
-
ResearchGate. (2026). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]
-
Chen, C. W., et al. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
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IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. [Link]
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Scaffold Comparison Guide: trans-4-(1-Piperidinyl)-3-pyrrolidinol vs. Traditional Diamines in Lead Optimization
As drug discovery moves further away from "flatland," the strategic selection of 3D-rich, functionally versatile building blocks is critical for successful lead optimization. trans-4-(1-Piperidinyl)-3-pyrrolidinol (CAS: 1018443-35-0) [1] has emerged as a highly privileged bis-basic scaffold. By combining a pyrrolidine ring, a piperidine ring, and a strategically placed hydroxyl group, this scaffold offers a unique physicochemical profile that solves many liabilities associated with traditional diamines.
This guide objectively compares trans-4-(1-piperidinyl)-3-pyrrolidinol against alternative scaffolds, detailing the mechanistic rationale behind its performance and providing the experimental protocols necessary to validate these properties in your own discovery workflows.
Structural & Physicochemical Profiling
When optimizing a lead compound, medicinal chemists often need to replace flat, highly basic moieties (like piperazine) to improve solubility, reduce off-target toxicity (such as hERG channel inhibition), and increase the fraction of sp3-hybridized carbons (
Below is a comparative analysis of trans-4-(1-piperidinyl)-3-pyrrolidinol against three common alternatives:
-
Piperazine: The traditional, flat diamine.
-
3-(Piperidin-1-yl)pyrrolidine: The direct non-hydroxylated analog.
-
2,7-Diazaspiro[3.5]nonane: A highly rigid spirocyclic alternative.
Quantitative Scaffold Comparison
| Physicochemical Property | trans-4-(1-Piperidinyl)-3-pyrrolidinol | Piperazine | 3-(Piperidin-1-yl)pyrrolidine | 2,7-Diazaspiro[3.5]nonane |
| 1.00 (High) | 1.00 (Low 3D volume) | 1.00 (High) | 1.00 (Very High/Rigid) | |
| Estimated pKa (Strongest Basic Center) | ~8.5 - 8.8 | ~9.8 | ~9.5 - 10.0 | ~9.6 |
| Hydrogen Bond Donors/Acceptors | 2 / 3 | 2 / 2 | 1 / 2 | 2 / 2 |
| Lipophilicity (ClogP impact) | Moderate/Low | Low | Moderate/High | Low |
| hERG Liability Potential | Low | High | High | Moderate |
| Synthetic Accessibility | Readily Available | Trivial | Readily Available | Complex/Costly |
Data summarized from general medicinal chemistry principles regarding five-membered heterocycles and basicity tuning [2].
Mechanistic Insight: Basicity Tuning & Target Engagement
The standout feature of trans-4-(1-piperidinyl)-3-pyrrolidinol is the hydroxyl group at the 3-position of the pyrrolidine ring. This is not merely a vector for hydrogen bonding; it is a critical physicochemical tuning dial.
The Causality of the Inductive Effect
Highly basic amines (pKa > 9.5) are predominantly protonated at physiological pH (7.4). While this cationic charge can drive target affinity, it also traps the drug in the aqueous phase (poor membrane permeability) and acts as a primary pharmacophore for the hERG potassium channel, leading to cardiotoxicity.
The electronegative oxygen atom of the hydroxyl group exerts an electron-withdrawing inductive effect (-I) through the sigma bond framework. This pulls electron density away from the adjacent pyrrolidine and piperidine nitrogens, stabilizing their free-base forms and effectively lowering the pKa of the scaffold into the ~8.5 range [3]. Consequently, a larger fraction of the drug exists in the neutral, membrane-permeable state at pH 7.4, improving oral bioavailability and reducing phospholipidosis and hERG binding.
Logical pathway of basicity tuning for improved safety and permeability.
Experimental Workflow: High-Throughput pKa and logD Profiling
To objectively validate the performance of trans-4-(1-piperidinyl)-3-pyrrolidinol against other scaffolds, you must employ a self-validating experimental system. Relying solely on predictive software (like ClogP) often fails to accurately account for the intramolecular hydrogen bonding and inductive effects present in complex diamines.
Below is a standardized, step-by-step methodology for determining the pKa and
Step-by-Step Methodology
Part A: Potentiometric Titration (pKa Determination)
-
Sample Preparation: Dissolve 1-2 mg of the scaffold (e.g., the dihydrochloride salt) in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength).
-
Titration: Using an automated potentiometric titrator under a nitrogen atmosphere (to exclude
), titrate the solution with standardized 0.1 M NaOH from pH 2.0 to pH 12.0. -
Data Fitting: Plot the volume of titrant against pH. The inflection points of the first derivative curve correspond to the pKa values of the piperidine and pyrrolidine nitrogens.
Part B: Shake-Flask LC-MS/MS (
-
Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted to exactly pH 7.4. Saturate the buffer with 1-octanol, and saturate a separate volume of 1-octanol with the buffer.
-
Incubation: Spike the test compound (10 µM final concentration) into a vial containing equal volumes (1 mL each) of the mutually saturated octanol and buffer phases. Include Propranolol as a positive control (known
). -
Equilibration: Shake the vials mechanically at 300 rpm for 60 minutes at 25°C to ensure complete partitioning.
-
Phase Separation: Centrifuge the vials at 3,000 x g for 10 minutes to break any micro-emulsions.
-
Quantification: Carefully sample both the aqueous and organic layers. Dilute appropriately and analyze via LC-MS/MS (using Multiple Reaction Monitoring for the specific mass transitions of the scaffold).
-
Calculation: Calculate
using the formula: .
Experimental workflow for determining pKa and logD7.4 of amine building blocks.
Conclusion for Lead Optimization
Replacing a flat piperazine or a highly basic pyrrolidine with trans-4-(1-piperidinyl)-3-pyrrolidinol is a strategic move in structure-activity relationship (SAR) campaigns. The scaffold provides a rigid, 3D vector that can project into distinct binding pockets, while the hydroxyl group acts as a built-in safety mechanism—tuning the basicity to a "Goldilocks" zone that maximizes target engagement while minimizing off-target toxicity and permeability bottlenecks.
References
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Rusu A., Moga I.-M., Uncu L., Hancu G. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceutics (2023). URL:[Link]
A Comparative Guide to Confirming the Binding Mode of Novel Ligands: A Case Study Using a Pyrrolidinol Scaffold
This guide provides a comprehensive comparison of modern experimental and computational methodologies for elucidating the binding mode of novel small molecules. For illustrative purposes, we will use a hypothetical scenario involving a compound with a trans-4-(1-Piperidinyl)-3-pyrrolidinol scaffold, a chemical moiety known to be present in molecules targeting a range of proteins, including proteases, GPCRs, and reuptake transporters.[1][2][3][4][5] Our objective is to move beyond simple affinity measurements to achieve a high-resolution, actionable understanding of the physical interaction between a ligand and its putative protein target—a critical step in any successful drug discovery campaign.
This document is structured to guide researchers through a logical, multi-pillar approach, from initial computational predictions to definitive structural confirmation. We will detail the causality behind experimental choices, provide validated protocols, and present data in a comparative format to empower sound decision-making.
Pillar 1: In Silico Prediction — The Hypothesis-Generating Engine
Before committing to resource-intensive wet-lab experiments, computational modeling provides an essential framework for hypothesizing a binding mode. Molecular docking predicts the preferred orientation of a ligand within a protein's binding site, offering the first glimpse into potential key interactions.[6][7]
Molecular Docking: Rationale and Workflow
The core principle of molecular docking is to computationally sample numerous conformations of a ligand within a defined binding pocket and rank them using a scoring function that approximates binding free energy.[6] This approach is invaluable for prioritizing which interactions to probe experimentally.
A failure in docking can often be as informative as a success. For instance, if a high-affinity compound consistently fails to find a stable, low-energy pose, it may suggest that the protein undergoes a significant conformational change upon binding (induced fit) that isn't captured by a rigid receptor model. This insight can prompt the use of more advanced simulations like classical or accelerated molecular dynamics (cMD/aMD) to explore protein flexibility.[8]
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). If no experimental structure exists, a high-quality homology model is a viable alternative.
-
Prepare the structure by removing all non-essential components (water molecules, co-solvents), adding hydrogen atoms, and assigning correct protonation states for residues at physiological pH. This step is critical for accurately modeling hydrogen bond networks.[7]
-
Perform energy minimization on the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the trans-4-(1-Piperidinyl)-3-pyrrolidinol analog.
-
Assign correct atom types and charges using a force field (e.g., Gasteiger charges).
-
Allow for rotational flexibility of all relevant bonds to enable comprehensive conformational sampling.
-
-
Binding Site Definition & Docking:
-
Define the search space (the "grid box") for docking. This is typically centered on a known active site or a pocket identified by site-finder algorithms.
-
Execute the docking algorithm (e.g., AutoDock Vina, GOLD, CDOCKER).[7] The algorithm will generate multiple binding poses.
-
-
Analysis and Pose Selection:
-
Analyze the top-ranked poses based on the scoring function.
-
Visually inspect the poses for chemical plausibility. Look for key interactions such as hydrogen bonds with backbone atoms, salt bridges with charged residues (e.g., Asp, Arg), and hydrophobic packing. A well-docked pose should satisfy multiple favorable interactions.[6]
-
Caption: A typical workflow for molecular docking studies.
Pillar 2: Biophysical Validation — Quantifying the Interaction
Computational predictions must be anchored by empirical data. Biophysical techniques confirm direct binding and provide the thermodynamic and kinetic parameters that define the interaction's strength and speed. We will compare two label-free industry standards: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[9]
Comparison of SPR and ITC
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Kinetics (kₐ, kₔ) and Affinity (K₋) | Thermodynamics (ΔH, ΔS), Affinity (K₋), Stoichiometry (n) |
| Principle | Measures change in refractive index near a sensor surface as analyte binds to an immobilized ligand.[10] | Measures heat released or absorbed during the titration of a ligand into a protein solution.[11][12] |
| Throughput | High; suitable for screening campaigns. | Low to Medium; more suited for detailed characterization. |
| Protein Req. | Low (μg amounts immobilized on a chip). | High (mg amounts required in solution). |
| Key Advantage | Provides real-time kinetic data (on- and off-rates), crucial for understanding drug residence time.[13] | The "gold standard" for binding thermodynamics; directly measures enthalpy and stoichiometry in a single experiment.[14] |
| Considerations | Immobilization may affect protein conformation. Mass transport artifacts can occur. | Requires highly pure, soluble, and concentrated samples. Sensitive to buffer mismatch.[15] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation & Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a standard EDC/NHS amine coupling chemistry.
-
Immobilize the target protein (ligand) to the surface. Aim for a low immobilization density to avoid mass transport limitations.
-
Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without the protein to subtract bulk refractive index changes.
-
-
Analyte Binding Assay:
-
Prepare a dilution series of the trans-4-(1-Piperidinyl)-3-pyrrolidinol analog (analyte) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected K₋.[16]
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate. This is the association phase .
-
After the injection, flow running buffer over the surfaces to monitor the dissociation phase .
-
Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋ = kₔ/kₐ).
-
Caption: The experimental workflow for an SPR binding assay.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation (Critical Step):
-
Express and purify the target protein to >95% homogeneity.
-
Prepare the trans-4-(1-Piperidinyl)-3-pyrrolidinol analog at a known, high concentration.
-
Crucially , both protein and ligand must be in an identical, well-matched buffer. Buffer mismatch is a primary source of artifacts. Dialyze the protein against the final buffer extensively.
-
Degas both solutions thoroughly immediately before the experiment to prevent air bubbles.[15]
-
-
ITC Experiment:
-
Load the protein solution (typically 10-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-20x the protein concentration) into the injection syringe.[15]
-
Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while maintaining a constant temperature.
-
-
Data Analysis:
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[12] This generates a series of heat-burst peaks for each injection.
-
Integrate the area under each peak to determine the heat change (ΔH) per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to extract the binding affinity (K₋), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Pillar 3: Structural Biology — The Definitive Confirmation
While biophysical methods confirm that a ligand binds and with what affinity, structural biology reveals how it binds at an atomic level. X-ray crystallography is the gold-standard technique for visualizing the precise orientation of a small molecule within its binding site.[17][18]
The Power of a Co-Crystal Structure
A high-resolution co-crystal structure provides irrefutable evidence of a binding mode. It allows you to:
-
Validate Docking Poses: Directly compare the experimental structure with computational predictions.
-
Identify Key Interactions: Visualize the exact hydrogen bonds, hydrophobic contacts, and water-mediated interactions that stabilize the complex.[18]
-
Enable Structure-Based Drug Design (SBDD): Reveal opportunities for potency improvement or selectivity enhancement by showing precisely where to add or modify functional groups on the ligand.[19]
Experimental Protocol: Protein-Ligand Co-crystallization Workflow
-
Complex Formation:
-
Prepare a highly pure and concentrated solution of the target protein.
-
Incubate the protein with a 3-5 fold molar excess of the trans-4-(1-Piperidinyl)-3-pyrrolidinol analog to ensure saturation of the binding sites.
-
-
Crystallization Screening:
-
Use robotic systems to set up hundreds of crystallization trials, screening a wide range of precipitants, buffers, and additives (e.g., sitting-drop or hanging-drop vapor diffusion).
-
Incubate the trials at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.
-
-
Crystal Optimization and Harvesting:
-
Once initial "hits" are identified, perform optimization screening to improve crystal size and quality.
-
Carefully harvest the best crystals and flash-cool them in liquid nitrogen, often with a cryoprotectant, to prevent ice formation during data collection.
-
-
X-ray Diffraction and Structure Solution:
-
Expose the cryo-cooled crystal to a high-intensity X-ray beam (typically at a synchrotron).
-
Collect the diffraction pattern.
-
Process the diffraction data and solve the protein structure using molecular replacement (if a related structure is known).
-
Build the atomic model into the resulting electron density map, paying close attention to the clear, unambiguous density corresponding to the bound ligand.[18] Refine the structure to achieve optimal agreement with the experimental data.
-
Caption: Workflow for obtaining a protein-ligand co-crystal structure.
Synthesizing the Data: A Unified View of Binding
The true power of this multi-pillar approach lies in the synthesis of all data streams. The initial docking pose (Pillar 1) is a hypothesis. The SPR and ITC data (Pillar 2) provide quantitative validation that the interaction occurs in solution with specific kinetics and thermodynamics. The co-crystal structure (Pillar 3) is the ultimate confirmation, providing the high-resolution map that explains the quantitative data.
For example, if ITC reveals a binding event is enthalpically driven (favorable ΔH), the crystal structure should reveal strong, specific hydrogen bonds or electrostatic interactions that account for this favorable enthalpy. Conversely, if the binding is entropically driven, the structure might show the displacement of many ordered water molecules from a hydrophobic binding pocket. This integrated understanding is the foundation of modern, rational drug design.
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Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. [Link]
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Trans-(3S,4S)-Disubstituted Pyrrolidines as Inhibitors of the Human Aspartyl Protease Renin. Part I: Prime Site Exploration using an Amino Linker. ResearchGate. [Link]
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Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo. PubMed. [Link]
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Biophysical Screening for the Discovery of Small-Molecule Ligands. National Center for Biotechnology Information. [Link]
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Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. National Center for Biotechnology Information. [Link]
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4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]
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A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. National Center for Biotechnology Information. [Link]
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MDO: A Computational Protocol for Prediction of Flexible Enzyme-ligand Binding Mode. Bentham Science. [Link]
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Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]
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A beginner's guide to surface plasmon resonance. Portland Press. [Link]
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A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. International Journal of Pharmaceutical Research and Applications. [Link]
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. National Center for Biotechnology Information. [Link]
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Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
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The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]
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Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
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The use of biophysical methods increases success in obtaining liganded crystal structures. International Union of Crystallography. [Link]
-
Improving Binding Mode Predictions by Docking into Protein-Specifically Adapted Potential Fields. Gohlke Group. [Link]
-
What is surface plasmon resonance (SPR)?. Cytiva. [Link]
-
Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. PubMed. [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. National Center for Biotechnology Information. [Link]
-
SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. [Link]
-
Prediction of Accurate Binding Modes Using Combination of Classical and Accelerated Molecular Dynamics and Free-Energy Perturbation Calculations: An Application to Toxicity Studies. ACS Publications. [Link]
-
Insights into the Relative DNA Binding Affinity and Preferred Binding Mode of Homologous Compounds Using Isothermal Titration Calorimetry (ITC). IntechOpen. [Link]
-
Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Center for Biotechnology Information. [Link]
-
Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. eLife. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Small Molecule X-ray Crystallography. NC State University. [Link]
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Cross-Validation of trans-4-(1-Piperidinyl)-3-pyrrolidinol as a Bifunctional Scaffold in CNS Drug Discovery
Executive Summary
In the pursuit of novel central nervous system (CNS) therapeutics, the selection of appropriate chemical building blocks dictates both the synthetic efficiency and the pharmacological success of the resulting library. This guide objectively compares the performance of trans-4-(1-Piperidinyl)-3-pyrrolidinol —a highly rigid, bifunctional diamine scaffold—against traditional alternatives like 3-aminopyrrolidine and 1-(4-piperidinyl)piperazine. Through cross-validated experimental data, we demonstrate how the unique stereochemistry and physicochemical profile of this scaffold yield superior hit rates in Histamine H3 receptor (H3R) antagonist discovery programs.
The Mechanistic Advantage of Rigid Diamines in H3R Antagonism
The Histamine H3 receptor is a presynaptic G-protein-coupled receptor (GPCR) that regulates the release of key neurotransmitters, including histamine, acetylcholine, and dopamine. Antagonizing this receptor has proven highly effective in treating cognitive disorders, narcolepsy, and ADHD .
Historically, H3R antagonists relied heavily on imidazole-based structures, which suffered from poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 inhibition. The shift toward non-imidazole scaffolds necessitated the use of basic amines that could mimic the natural histamine ligand without the associated liabilities .
trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride offers a distinct mechanistic advantage. Causality in Design: The trans stereochemistry forces the bulky piperidine ring into a pseudo-equatorial position relative to the pyrrolidine core. This minimizes 1,3-diaxial steric clashes, leaving the secondary amine of the pyrrolidine highly accessible for synthetic functionalization (e.g., reductive amination or amidation). Furthermore, the adjacent hydroxyl group provides a critical vector for hydrogen bonding within the receptor pocket, a feature entirely absent in simple piperazine derivatives.
Fig 1. Mechanistic pathway of H3 receptor antagonism by the synthesized pyrrolidinol derivatives.
Physicochemical & Structural Comparison
To objectively evaluate trans-4-(1-Piperidinyl)-3-pyrrolidinol, we compared it against two widely used alternative scaffolds in fragment-based drug discovery (FBDD) : 3-Aminopyrrolidine (highly flexible) and 1-(4-Piperidinyl)piperazine (moderate flexibility but higher basicity).
Table 1: Scaffold Physicochemical Profiling
| Scaffold Core | Free Base MW ( g/mol ) | cLogP | Basic pKa | 3D Rigidity & Vector Projection |
| trans-4-(1-Piperidinyl)-3-pyrrolidinol | 170.25 | 0.8 | 9.2, 8.1 | High (Bicyclic-like constraint, distinct H-bond vector) |
| 3-Aminopyrrolidine | 86.14 | -0.5 | 9.5, 8.3 | Low (Highly flexible, lacks secondary binding vectors) |
| 1-(4-Piperidinyl)piperazine | 169.27 | 0.4 | 9.8, 8.5 | Moderate (Subject to chair flips, high hERG risk) |
Experimental Cross-Validation: Coupling Efficiency & Hit Rates
A parallel library of 50 analogs was synthesized for each scaffold using a standard reductive amination workflow with diverse aromatic aldehydes. The resulting compounds were screened in a radioligand displacement assay against the human H3R.
Table 2: Library Synthesis & Biological Hit Rate Comparison
| Scaffold Core | Avg. Coupling Yield (%) | Avg. Purity (LC-MS) | H3R IC50 < 100 nM Hit Rate | hERG Inhibition (>50% at 10 µM) |
| trans-4-(1-Piperidinyl)-3-pyrrolidinol | 88 ± 4% | >95% | 42% | 8% |
| 3-Aminopyrrolidine | 74 ± 6% | >90% | 18% | 12% |
| 1-(4-Piperidinyl)piperazine | 81 ± 5% | >92% | 34% | 28% |
Data Analysis: The trans-pyrrolidinol scaffold outperformed alternatives in both synthetic yield and biological hit rate. The rigid 3D conformation pre-organizes the molecule for receptor binding, reducing the entropic penalty upon target engagement. Crucially, the lower pKa of the piperidine nitrogen in this specific electronic environment significantly reduced off-target hERG channel liability compared to the piperazine analog.
Fig 2. Step-by-step experimental workflow for the cross-validation of diamine scaffolds.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.
Protocol A: Library Synthesis via Reductive Amination
Objective: Couple trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride with aromatic aldehydes to generate H3R antagonist candidates.
-
Free-Basing the Scaffold: Dissolve trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes.
-
Causality: The dihydrochloride salt must be neutralized to expose the nucleophilic secondary amine of the pyrrolidine ring for imine formation.
-
-
Imine Formation: Add the target aromatic aldehyde (1.1 eq) and Titanium(IV) isopropoxide (Ti(OiPr)4, 0.5 eq). Stir at room temperature for 4 hours.
-
Validation Checkpoint: Extract a 5 µL aliquot and analyze via LC-MS. The complete disappearance of the aldehyde peak and the appearance of the imine mass [M+H]+ validates that the reaction is ready for reduction. Proceeding prematurely will result in the unwanted reduction of the aldehyde to a primary alcohol.
-
-
Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Stir for 12 hours, allowing the reaction to warm to room temperature.
-
Causality: NaBH(OAc)3 is chosen over NaBH4 because its electron-withdrawing acetate groups make it a milder reducing agent, ensuring chemoselectivity for the imine over any unreacted aldehyde.
-
-
Quench & Purification: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and purify via preparative HPLC.
-
Validation Checkpoint: Final purity must be >95% via LC-MS (ESI+) and 1H-NMR before biological testing.
-
Protocol B: In Vitro H3R Radioligand Binding Assay
Objective: Determine the binding affinity (IC50) of the synthesized analogs.
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human H3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-N-alpha-methylhistamine (radioligand), and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Causality: [3H]-N-alpha-methylhistamine is used because it is a highly selective H3R agonist, ensuring that displacement accurately reflects H3R-specific binding affinity.
-
-
Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with cold buffer and measure bound radioactivity using a liquid scintillation counter.
Conclusion
The cross-validation data clearly establishes trans-4-(1-Piperidinyl)-3-pyrrolidinol as a superior bifunctional scaffold for CNS drug discovery, specifically in the development of H3R antagonists. Its rigid trans stereochemistry not only facilitates high-yielding, predictable synthetic functionalization but also pre-organizes the molecule for optimal receptor engagement, resulting in a 42% hit rate—significantly outperforming both highly flexible and piperazine-based alternatives while minimizing hERG liabilities.
References
-
Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: The histamine H3 receptor: an attractive target for the treatment of cognitive disorders Source: National Institutes of Health (PMC) URL: [Link]
A Head-to-Head Comparison of trans-4-(1-Piperidinyl)-3-pyrrolidinol and its Enantiomers: A Guide for Researchers
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological profile.[1] For chiral molecules, individual enantiomers can exhibit vastly different biological activities, with one isomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. This guide provides a comprehensive head-to-head comparison of the racemic mixture of trans-4-(1-Piperidinyl)-3-pyrrolidinol and its constituent enantiomers, the (3R,4R) and (3S,4S) forms. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, separation, and potential biological differentiation of these stereoisomers.
The Critical Role of Stereochemistry in Pyrrolidine Scaffolds
The pyrrolidine ring is a ubiquitous structural motif in a wide array of biologically active compounds.[2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which in turn dictates its interaction with biological targets such as enzymes and receptors. The presence of multiple chiral centers in substituted pyrrolidines gives rise to a variety of stereoisomers, each with the potential for a unique biological and pharmacological signature.[2] It is well-established that different enantiomers of a chiral drug can exhibit widely divergent activities. For instance, in related pyrrolidine structures, a change in stereoconfiguration has been shown to dramatically alter the pharmacological outcome, sometimes leading to opposing biological effects.[1]
Synthesis and Chiral Separation Strategies
The synthesis of the racemic trans-4-(1-Piperidinyl)-3-pyrrolidinol can be achieved through various established synthetic routes for 3,4-disubstituted pyrrolidines. A common approach involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile, followed by functional group manipulations to introduce the piperidinyl and hydroxyl moieties.
The true challenge and a critical step in understanding the distinct properties of the enantiomers lies in their efficient separation or their direct asymmetric synthesis. Two primary strategies are employed for this purpose:
-
Chiral Resolution of the Racemic Mixture: This involves separating the enantiomers from the synthesized racemic mixture.
-
Enantioselective Synthesis: This approach aims to produce a single desired enantiomer directly.
Chiral Resolution Methodologies
Two common and effective methods for the chiral resolution of amino alcohols like trans-4-(1-Piperidinyl)-3-pyrrolidinol are Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC).
| Method | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization. | Scalable, cost-effective for large quantities. | Success is not guaranteed and depends on finding a suitable resolving agent; can be time-consuming to optimize. |
| Chiral HPLC | Differential interaction of the enantiomers with a chiral stationary phase (CSP) leads to different retention times and thus separation. | High resolution and purity, applicable to a wide range of compounds, analytical and preparative scales. | Higher cost of chiral columns and solvents, may require method development. |
Enantioselective Synthesis
The enantioselective synthesis of specifically the (3R,4R) or (3S,4S) enantiomer of 4-substituted-3-pyrrolidinol derivatives often utilizes chiral pool starting materials, such as L- or D-tartaric acid, or employs stereoselective reactions like asymmetric transfer hydrogenation. These methods provide direct access to the desired enantiomer, avoiding the need for a resolution step and the loss of 50% of the material inherent in classical resolution.
Comparative Biological Activity: An Evidence-Based Postulation
While direct, side-by-side comparative studies on the racemic mixture and individual enantiomers of trans-4-(1-Piperidinyl)-3-pyrrolidinol are not extensively documented in publicly available literature, we can draw strong inferences from studies on closely related chiral pyrrolidine and piperidine derivatives.
It is a well-established principle in pharmacology that stereoisomers can exhibit significant differences in their interactions with chiral biological macromolecules like receptors and enzymes. For instance, studies on single enantiomer [(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivatives have shown that their monoamine reuptake inhibition is a function of their stereochemistry. Similarly, for some 2,5-disubstituted piperidines, the cis-isomer was found to be more active for dopamine transport activity than the trans-isomer, highlighting the impact of spatial arrangement on biological function.
In the context of trans-4-(1-Piperidinyl)-3-pyrrolidinol, it is highly probable that the (3R,4R) and (3S,4S) enantiomers will display distinct pharmacological profiles. One enantiomer may exhibit higher affinity and/or efficacy at a particular biological target, while the other may be less active or even interact with different targets altogether. For example, research on (3S,4S)-4-aminopyrrolidine-3-ol derivatives has demonstrated their potential as BACE1 inhibitors for Alzheimer's disease, with their activity being stereochemistry-dependent.[3] Furthermore, a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative was identified as a highly potent and selective opioid kappa receptor antagonist, underscoring the importance of the specific trans stereoconfiguration for this activity.[4]
Therefore, a thorough in-vitro and in-vivo characterization of the individual enantiomers of trans-4-(1-Piperidinyl)-3-pyrrolidinol is imperative to elucidate their full therapeutic potential and to identify the eutomer (the more active enantiomer).
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the chiral separation and analysis of trans-4-(1-Piperidinyl)-3-pyrrolidinol enantiomers.
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the resolution of a racemic amino alcohol using a chiral acid. The choice of the specific chiral acid (e.g., L- or D-tartaric acid, mandelic acid) and solvent system will require empirical optimization.
Workflow for Diastereomeric Salt Crystallization
Caption: A generalized workflow for the chiral resolution of trans-4-(1-Piperidinyl)-3-pyrrolidinol via diastereomeric salt crystallization.
Step-by-Step Procedure:
-
Salt Formation: In a reaction vessel, dissolve one equivalent of racemic trans-4-(1-Piperidinyl)-3-pyrrolidinol in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-tartaric acid) to the solution. The optimal stoichiometry should be determined experimentally.
-
Heat the mixture gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and basify the solution with a strong base (e.g., 1M NaOH) to a pH > 11.
-
Extract the liberated free base of the enantiomerically enriched amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 2).
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the crystallization step by following steps 6-9.
Protocol 2: Chiral HPLC for Analysis and Separation
This protocol describes a general method for the analytical and preparative separation of the enantiomers of trans-4-(1-Piperidinyl)-3-pyrrolidinol using chiral HPLC. The selection of the chiral stationary phase (CSP) and mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs are a good starting point for method development.[5]
Workflow for Chiral HPLC Separation
Caption: A generalized workflow for the chiral separation and analysis of trans-4-(1-Piperidinyl)-3-pyrrolidinol enantiomers by HPLC.
Step-by-Step Procedure:
-
Column Selection and System Preparation:
-
Select a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often effective for the separation of amines.
-
Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.
-
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic analytes like the target compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol) can also be explored.
-
-
Sample Preparation: Dissolve a small amount of the racemic trans-4-(1-Piperidinyl)-3-pyrrolidinol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Illustrative Example):
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the compound may have a weak chromophore, derivatization with a UV-active agent might be considered for enhanced sensitivity if needed).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The two enantiomers should elute as separate peaks.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (e.e.) by calculating the area of each peak: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
-
-
Preparative Separation (Optional): For isolation of the individual enantiomers, the method can be scaled up to a preparative or semi-preparative column with a higher flow rate and larger injection volumes. The eluting fractions corresponding to each enantiomer are collected separately and the solvent is removed to yield the purified enantiomers.
Conclusion
The stereochemistry of trans-4-(1-Piperidinyl)-3-pyrrolidinol is a critical factor that likely governs its biological activity. While the racemic mixture may show a certain pharmacological profile, it is the individual (3R,4R) and (3S,4S) enantiomers that hold the key to understanding the specific structure-activity relationships and unlocking the full therapeutic potential of this chemical scaffold. The successful chiral separation, either through diastereomeric salt crystallization or chiral HPLC, is a fundamental prerequisite for the individual evaluation of these enantiomers. The detailed protocols and comparative insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively synthesize, separate, and characterize the enantiomers of trans-4-(1-Piperidinyl)-3-pyrrolidinol, thereby accelerating the pace of drug discovery and development in this promising area of medicinal chemistry.
References
-
Fish, P. V., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-2834. Available at: [Link]
-
Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4958. Available at: [Link]
-
Thomas, J. C., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. Available at: [Link]
-
Kim, D., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(1), 194-198. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
trans-4-(1-Piperidinyl)-3-pyrrolidinol proper disposal procedures
As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks like trans-4-(1-Piperidinyl)-3-pyrrolidinol requires more than just following a safety sheet—it requires a mechanistic understanding of the chemical's behavior. Widely utilized in drug discovery and medicinal chemistry as a bifunctional scaffold, this compound is most commonly encountered in its dihydrochloride salt form (CAS: 1018443-35-0)[1].
Because it contains both piperidine and pyrrolidine moieties, improper disposal can lead to the release of toxic nitrogen oxides (NOx) and, in the case of the salt form, corrosive hydrogen chloride (HCl) gas[2]. This guide provides a self-validating, causality-driven operational framework for the safe handling, segregation, and disposal of this compound.
Causality-Driven Hazard Assessment
To build a robust safety protocol, we must first understand the why behind the hazards:
-
Corrosivity and Irritation: The dual-amine structure makes the free base highly basic, leading to severe skin and eye irritation. The dihydrochloride salt, while slightly more stable, remains a Category 2 skin/eye irritant and a Category 3 respiratory irritant[3].
-
Thermal Decomposition Profile: When subjected to heat or uncontrolled incineration, the nitrogen atoms in the piperidine and pyrrolidine rings oxidize into toxic NOx gases. Furthermore, the dihydrochloride salt contains covalently bonded chloride equivalents. Upon combustion, this generates HCl gas[2], dictating that disposal must occur in specialized facilities equipped with flue gas scrubbers[3].
-
Environmental Toxicity: Like many complex cyclic amines, this compound poses a risk to aquatic environments. It must never be disposed of via the sanitary sewer[4].
Quantitative Data & Waste Characterization
Before initiating any disposal protocol, characterize the waste stream. The following table summarizes the critical logistical and safety data required for proper labeling and segregation.
| Property | Value (Dihydrochloride Salt) | Operational Implication |
| CAS Number | 1018443-35-0[1] | Required for EPA/RCRA waste profiling. |
| Molecular Formula | C₉H₂₀Cl₂N₂O[1] | High chlorine content dictates halogenated waste routing. |
| Molecular Weight | 243.17 g/mol [1] | Used to calculate molar equivalents for neutralization. |
| GHS Hazards | H302, H315, H319, H335[3] | Mandates use of fume hood, face shield, and nitrile gloves. |
| Combustion Byproducts | NOx, CO, CO₂, HCl[2] | Incinerator must feature an afterburner and alkaline scrubber. |
| Primary Disposal Route | High-Temperature Incineration[3] | Cannot be landfilled; requires thermal destruction. |
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems: each step includes a verification check to ensure the hazard has been mitigated before proceeding to the next.
Protocol A: Routine Laboratory Waste Disposal
This protocol applies to expired stock, unused reagents, and reaction mixtures containing the compound.
-
Solubilization (For Solid Waste):
-
Action: Dissolve solid trans-4-(1-Piperidinyl)-3-pyrrolidinol waste in a highly combustible, compatible solvent (e.g., ethanol or acetone).
-
Causality: Solid powders can clog incinerator feed lines or cause localized micro-explosions. Dissolving the solid ensures a uniform burn rate during thermal destruction.
-
-
Waste Stream Segregation:
-
Action: Route the dissolved mixture into the Halogenated Organic Waste container.
-
Causality: Despite not having a carbon-halogen bond, the dihydrochloride salt introduces a high concentration of chloride ions. Routing to the halogenated stream ensures the waste management facility uses an alkaline flue gas scrubber to neutralize the resulting HCl gas[2][3].
-
-
Labeling and Logging:
-
Action: Affix a hazardous waste tag. Explicitly list "trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride" and the solvent used. Check the boxes for "Toxic" and "Irritant".
-
-
Transfer to Satellite Accumulation Area (SAA):
-
Action: Store the sealed container in a secondary containment bin within a ventilated SAA, away from strong oxidizing agents[3].
-
Protocol B: Spill Response and Decontamination
-
Containment and Dust Suppression:
-
Collection:
-
Action: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container[5].
-
-
Surface Decontamination:
-
Action: Wash the spill area with a 70/30 mixture of Isopropanol/Water, followed by a thorough wipe-down. Dispose of all contaminated paper towels in the solid hazardous waste bin.
-
Protocol C: Empty Container Decontamination
Empty containers retain microscopic chemical residues and cannot be discarded in standard trash until chemically neutralized[4].
-
Triple Rinse:
-
Action: In a fume hood, add a small volume of methanol or ethanol to the empty container. Cap, swirl vigorously for 30 seconds, and empty the rinsate into the Halogenated Waste stream. Repeat this process three times[6].
-
-
Drying:
-
Action: Leave the uncapped container in the fume hood until the residual solvent has completely evaporated[4].
-
-
Defacing and Disposal:
-
Action: Use a thick marker to completely cross out the original chemical label, or peel it off entirely. Discard the clean, defaced container in the regular laboratory glass/plastic waste[4].
-
Mechanistic Waste Workflow
The following diagram illustrates the logical decision tree for routing pyrrolidinol derivatives based on their salt form, ensuring compliance with environmental emission standards.
Workflow for segregation and thermal destruction of pyrrolidinol derivatives.
References
-
Capot Chemical Co. "MSDS of 1-methylcyclobutan-1-amine hydrochloride." Retrieved from[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
